Sodium cinnamate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7NaO2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI Key |
DXIHILNWDOYYCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stereochemical Divergence in Sodium Cinnamate (Trans- vs. Cis-Isomers)
Executive Summary
This technical guide analyzes the critical physicochemical and pharmacological distinctions between the stable trans-isomer (E-isomer) and the photo-labile cis-isomer (Z-isomer) of sodium cinnamate. While trans-cinnamate is the industrial standard for food preservation and metabolic precursors, cis-cinnamate has emerged as a potent bioactive distinct from its stereoisomer, functioning primarily as an auxin efflux inhibitor and plant growth biostimulant. This guide provides validated protocols for the synthesis, isolation, and characterization of the cis-isomer, alongside a mechanistic breakdown of their divergent biological pathways.
Stereochemical & Thermodynamic Fundamentals
The sodium salt of cinnamic acid exists as two stereoisomers around the alkene double bond. The trans form is thermodynamically favored due to the minimization of steric hindrance between the phenyl ring and the carboxylate group.
Physicochemical Comparison
| Feature | Trans-Cinnamate (Sodium) | Cis-Cinnamate (Sodium) |
| Configuration | (E)-3-phenyl-2-propenoate | (Z)-3-phenyl-2-propenoate |
| Thermodynamics | Stable (Global Minimum) | Unstable (High Energy State) |
| Light Sensitivity | Stable under visible light | Photo-isomerizes to trans (or dimerizes) |
| Solubility (H₂O) | High (~50 mg/mL) | High (distinct solubility curve vs acid form) |
| ¹H-NMR Coupling ( | 15.8 – 16.0 Hz (Large coupling) | 12.0 – 13.0 Hz (Small coupling) |
| Biological Role | Phenylpropanoid precursor | Auxin efflux inhibitor / Allelochemical |
The Stability Paradox
The cis-isomer is highly sensitive to UV radiation. In aqueous solution, trans-cinnamate undergoes photo-isomerization to cis-cinnamate upon exposure to UV light (λ = 254–300 nm). However, prolonged exposure or specific wavelengths can drive the reaction toward [2+2] photocycloaddition, forming truxillic or truxinic acid dimers.
Critical Handling Note: All experimental procedures involving cis-cinnamate must be performed under amber light or in UV-shielded vessels to prevent reversion to the trans form.
Synthesis and Isolation of Cis-Cinnamate
Since cis-cinnamate is not typically available as a bulk reagent due to its instability, it must be synthesized in situ or purified immediately prior to use.
Protocol: UV-Mediated Photo-Isomerization
Objective: Conversion of commercial trans-sodium cinnamate to cis-sodium cinnamate.[1]
Reagents:
-
Trans-Cinnamic Acid Sodium Salt (Sigma-Aldrich, >99%)
-
Deionized Water (pH 7.0)
-
Methanol (HPLC Grade)
Workflow:
-
Preparation: Dissolve trans-sodium cinnamate (10 mM) in a 50:50 Water/Methanol mixture.
-
Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a UV lamp (Hg arc, λ = 254 nm) for 4–6 hours at 25°C.
-
Process Control: Monitor reaction progress via HPLC every 60 minutes. Equilibrium typically reaches ~40:60 (cis:trans).
-
-
Separation (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid).
-
Detection: UV @ 270 nm.
-
Elution Order: The more polar cis-isomer elutes before the trans-isomer due to the dipole moment created by the cis-geometry.
-
-
Lyophilization: Collect cis-fractions in light-shielded tubes and lyophilize immediately to obtain the solid salt. Store at -20°C in the dark.
Differential Biological Mechanisms
The two isomers exhibit non-overlapping biological activities, particularly in plant physiology and microbial metabolism.
A. Trans-Cinnamate: The Metabolic Precursor
The trans-isomer is the canonical substrate for Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) . It is channeled into the phenylpropanoid pathway to biosynthesize lignin, flavonoids, and coumarins. High concentrations can cause feedback inhibition of PAL, regulating carbon flux.
B. Cis-Cinnamate: The Auxin Efflux Inhibitor
The cis-isomer is not a substrate for the phenylpropanoid pathway.[2] Instead, it acts as a specific inhibitor of auxin transport.
-
Mechanism: It targets auxin efflux carriers (PIN proteins), preventing the polar transport of indole-3-acetic acid (IAA).
-
Phenotype: In Arabidopsis, this leads to altered root architecture (increased lateral roots, inhibited primary root elongation) distinct from auxin toxicity.
Pathway Visualization
The following diagram illustrates the divergent fates of the two isomers.
Figure 1: Divergent biological fates of cinnamate stereoisomers. Trans-cinnamate feeds into metabolic biosynthesis, while Cis-cinnamate acts as a signaling modulator via auxin transport inhibition.
Analytical Characterization (NMR)[4][5][6][7]
To validate the purity of the cis-sodium cinnamate synthesized in Section 2, ¹H-NMR is the gold standard. The diagnostic signal is the coupling constant (
Protocol:
-
Dissolve 5 mg of sample in D₂O (Sodium salt is water-soluble).
-
Acquire ¹H-NMR spectrum (minimum 400 MHz).
-
Focus on the alkene region (5.8 – 7.8 ppm).
Diagnostic Signals:
-
Trans-Isomer: Two doublets with
Hz. This large coupling constant indicates the protons are on opposite sides of the double bond (anti-periplanar relationship). -
Cis-Isomer: Two doublets with
Hz. The smaller coupling constant confirms the cis geometry.
Self-Validation Check: If your "cis" sample shows a doublet with
Toxicology and Safety Profile
-
Trans-Cinnamate: Generally Recognized As Safe (GRAS). Low acute toxicity. Rapidly metabolized by the liver into hippuric acid.
-
Cis-Cinnamate: Less toxicological data exists. However, due to its potent biological activity as a transport inhibitor, it exhibits higher phytotoxicity at elevated concentrations (>100 µM) compared to the trans form.
-
Antimicrobial: Recent studies suggest cis-cinnamate may possess superior activity against Mycobacterium tuberculosis compared to the trans form, potentially due to better membrane penetration or specific target binding.
-
References
-
Steenackers, W., et al. (2017). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation.[2] Plant Physiology. Link
-
Yang, Q., et al. (1999). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids. Canadian Journal of Chemistry.[3] Link
-
Wong, W.S., et al. (2005). Study of cis-cinnamic acid in Arabidopsis thaliana.[2][4][5] Plant Physiology and Biochemistry. Link
-
Chen, M., et al. (2011). Transformation of cinnamic acid from trans- to cis-form raises a notable bactericidal and synergistic activity against multiple-drug resistant Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences. Link
-
Danylec, B., & Iskander, M. N. (2002). ¹H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Link
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An In-depth Technical Guide to the Crystal Structure and Morphology of Sodium Cinnamate
Abstract
Sodium cinnamate, the sodium salt of cinnamic acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Its utility extends from a flavoring agent and preservative to a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] In the pharmaceutical context, the solid-state properties of a compound are paramount, directly influencing manufacturability, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure and morphology of sodium cinnamate. While a definitive, publicly accessible crystal structure determination is not available in the reviewed literature, this document consolidates current knowledge, outlines the critical methodologies for characterization, and explains the profound impact of crystal morphology on pharmaceutical development. We will explore the theoretical underpinnings of crystal science and provide actionable, field-proven protocols for the crystallization and analysis of this important compound.
The Molecular and Solid-State Identity of Sodium Cinnamate
Sodium cinnamate (IUPAC Name: Sodium (E)-3-phenylprop-2-enoate) is an organic salt formed from the neutralization of cinnamic acid.[1] It consists of a sodium cation (Na+) and a cinnamate anion (C₉H₇O₂⁻). At ambient conditions, it is typically a white to off-white crystalline solid or powder.[1] Its fundamental properties are summarized in Table 1.
The compound's structure, featuring a phenyl group conjugated with a carboxylate via a carbon-carbon double bond, makes it a subject of interest for its potential biological activities, including antimicrobial and antioxidant properties.[2]
| Property | Value | Source(s) |
| CAS Number | 538-42-1 | [3] |
| Molecular Formula | C₉H₇NaO₂ | [4][3] |
| Molecular Weight | 170.14 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | |
| Solubility | Soluble in water | [1] |
Table 1: Physicochemical Properties of Sodium Cinnamate
The Chemical Structure
The cinnamate anion provides the organic character, while the sodium cation makes it a salt. This ionic nature is key to its physical properties, such as its solubility in water.
The Crystalline State: Structure and Polymorphism
A crystalline solid is defined by a highly ordered, three-dimensional arrangement of its constituent molecules, ions, or atoms. This internal structure, known as the crystal lattice, is the fundamental determinant of a material's physical properties.
Crystal Structure Determination: The Unresolved Picture
The definitive technique for elucidating the crystal structure of a compound is Single-Crystal X-ray Diffraction (SCXRD) . This method involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The analysis reveals the fundamental repeating unit of the crystal, known as the unit cell (defined by lattice parameters a, b, c, α, β, γ), and the symmetrical arrangement of atoms within it, described by its space group .
Polymorphism: The Challenge of Multiple Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of the same compound are, in effect, different solid-state materials, often exhibiting distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Both chemical and physical.
-
Mechanical Properties: Such as hardness and compressibility (tabletting performance).
The specific polymorph obtained is often dependent on crystallization conditions like solvent, temperature, and pressure.[6] For pharmaceutical compounds, identifying and controlling polymorphism is a regulatory requirement and critical for ensuring product consistency and efficacy. To date, no specific polymorphic forms of sodium cinnamate have been reported in the reviewed literature. However, any serious development program involving this compound must include a thorough polymorphism screen as a matter of due diligence.
Crystal Morphology: Engineering the External Form
While crystal structure describes the internal arrangement of atoms, crystal morphology or habit refers to the external shape of the crystal.[7] Two compounds can have the identical internal crystal structure but exhibit vastly different morphologies (e.g., needles vs. plates) depending on their growth conditions. This is because the growth rates of different crystal faces ({hkl}) are affected differently by the crystallization environment.
Causality: Factors Influencing Crystal Morphology
The final habit of a crystal is a kinetic outcome, governed by the relative growth rates of its different faces. Factors that can be manipulated to control morphology include:
-
Solvent Selection: This is the most powerful tool for morphology control. The interaction between solvent molecules and specific crystal faces can inhibit or promote growth in certain directions.[4] For example, a solvent that strongly adsorbs to a particular face will slow its growth, causing that face to become more prominent in the final crystal shape.
-
Supersaturation: This is the driving force for crystallization. High levels of supersaturation often lead to rapid, uncontrolled growth, resulting in smaller, less well-defined crystals, potentially with dendritic or irregular shapes. Lower supersaturation allows for slower, more ordered growth, typically yielding larger, more faceted crystals.
-
Temperature: Temperature affects both solubility (and thus supersaturation) and the kinetics of crystal growth. Cooling profiles during crystallization are a key process parameter for controlling crystal size and shape.
-
Additives and Impurities: Even trace amounts of other substances can dramatically alter crystal habit. These molecules can selectively adsorb onto specific crystal faces, inhibiting their growth and changing the overall morphology.
One study reports the successful growth of sodium cinnamate crystals via the slow evaporation of a methanol solution, demonstrating a viable method for producing single crystals suitable for analysis.
Experimental Workflows and Protocols
A systematic approach is required to control and characterize the solid form of sodium cinnamate. The general workflow involves crystallization followed by a suite of analytical techniques to confirm structure, morphology, identity, and purity.
Protocol: Laboratory-Scale Recrystallization
This protocol describes a general method for recrystallizing sodium cinnamate to achieve high purity and control morphology, based on reported methods.
Objective: To purify crude sodium cinnamate and control crystal habit by slow evaporation.
Materials:
-
Crude sodium cinnamate
-
Methanol (ACS Grade or higher)
-
Beaker or Erlenmeyer flask
-
Stir plate and stir bar
-
Whatman filter paper
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution: Gently warm methanol in a beaker on a stir plate. Add crude sodium cinnamate portion-wise until it is fully dissolved, creating a saturated or near-saturated solution. Causality: Using a minimum amount of hot solvent is key to maximizing yield upon cooling or evaporation.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step prevents impurities from acting as nucleation sites for premature crystallization.
-
Crystallization: Transfer the clear solution to a clean crystallization dish. Cover the dish loosely with perforated parafilm or foil. Causality: Slow evaporation is crucial. The perforations allow solvent to escape gradually, maintaining a low level of supersaturation which favors the growth of larger, higher-quality crystals.
-
Crystal Growth: Place the dish in an undisturbed area, free from vibrations, at room temperature. Allow crystals to form over several days.
-
Harvesting: Once a suitable crop of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of cold methanol to remove any residual mother liquor. Causality: The solvent must be cold to minimize re-dissolving the purified product.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol: Characterization by Powder X-ray Diffraction (PXRD)
Objective: To obtain a diffraction pattern characteristic of the crystalline phase for identity confirmation and polymorphism screening.
Procedure:
-
Sample Preparation: Gently grind the dried sodium cinnamate crystals into a fine, homogeneous powder using an agate mortar and pestle. Causality: Grinding ensures that the millions of tiny crystallites are randomly oriented, a requirement for obtaining a high-quality powder pattern.
-
Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's rim.
-
Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., Cu Kα radiation, 2θ scan range of 2-40°, step size of 0.02°).
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a unique "fingerprint" for that specific crystal structure. Compare the pattern to known standards or use it to identify different polymorphs, each of which will produce a distinct pattern.
Protocol: Morphological Analysis by Scanning Electron Microscopy (SEM)
Objective: To visualize the external shape, size, and surface texture of the crystals.
Procedure:
-
Mounting: Place a small, representative sample of the crystals onto an aluminum SEM stub using a double-sided carbon adhesive tab.
-
Coating: For non-conductive samples like organic crystals, apply a thin layer of a conductive material (e.g., gold or palladium) via sputter coating. Causality: The conductive coat prevents the buildup of electrical charge on the sample surface from the electron beam, which would otherwise cause image distortion.
-
Imaging: Introduce the stub into the SEM vacuum chamber. Apply an appropriate accelerating voltage and scan the sample with the electron beam.
-
Analysis: Capture images at various magnifications to assess the overall crystal habit, size distribution, and degree of agglomeration. The resulting images provide direct visual evidence of the crystal morphology.
Implications for Drug Development
The control of crystal structure and morphology is not merely an academic exercise; it is a cornerstone of robust drug development. For an API or a key intermediate like sodium cinnamate, these properties directly impact the final drug product's performance and manufacturability.
-
Dissolution Rate & Bioavailability: The rate at which a drug dissolves is often the rate-limiting step for its absorption into the bloodstream. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Different crystal habits of the same mass can have vastly different surface areas. For example, a population of needle-like crystals will typically have a higher surface area than plate-like crystals of the same mass, potentially leading to a faster dissolution rate and improved bioavailability.[7]
-
Manufacturing and Processability: Crystal morphology significantly affects bulk powder properties.
-
Flowability: Acicular (needle-shaped) crystals tend to have poor flow properties due to interlocking, which can cause problems during tablet manufacturing (e.g., inconsistent die filling). More equant or spherical crystals generally flow better.
-
Filtration and Drying: The morphology impacts how efficiently a solid can be separated from its mother liquor and dried. A bed of uniform, large crystals will filter and dry much faster than a collection of fine needles or irregular particles.
-
Compaction: The way crystals pack and deform under pressure is crucial for forming robust tablets.
-
Conclusion
This guide has synthesized the available knowledge on the crystal structure and morphology of sodium cinnamate. While a definitive crystallographic structure remains to be published, the principles governing its solid-state behavior are well-established. For researchers and drug developers, the key takeaway is the imperative of control. The choice of solvent, temperature, and other process parameters during crystallization directly dictates the crystal habit. This external morphology, in turn, has profound and predictable consequences on the material's bulk properties and its ultimate performance in a pharmaceutical setting. The protocols and workflows detailed herein provide a robust framework for the systematic investigation and control of sodium cinnamate's solid form, ensuring that its physical properties can be engineered to meet the demanding specifications of modern drug development.
References
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PubChem. (n.d.). Sodium cinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. CrystEngComm. Retrieved February 10, 2026, from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved February 10, 2026, from [Link]
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CAS. (n.d.). Sodium cinnamate. CAS Common Chemistry. Retrieved February 10, 2026, from [Link]
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Ravindran, B., et al. (2018). Synthesis and characterization of sodium cinnamate. ResearchGate. Retrieved February 10, 2026, from [Link]
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Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). Crystal polymorphism. Retrieved February 10, 2026, from [Link]
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BioFuran Materials. (n.d.). Sodium cinnamate, CAS 538-42-1. Retrieved February 10, 2026, from [Link]
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Journal of Molecular Structure. (2023). Investigating the crystal structures of alkali and alkaline-earth metal salts. Retrieved February 10, 2026, from [Link]
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ANSTO. (n.d.). Alkali metal cation and proton conductors: relationships between composition, crystal structure, and properties. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). Alkali metal. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved February 10, 2026, from [Link]
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Chemistry LibreTexts. (2023). Group 1: The Alkali Metals. Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). Cinnamic Acid. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). Methyl Cinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). Ethyl Cinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Ravindran, B., et al. (2017). Synthesis and characterization of sodium cinnamate. International Journal of Chemical and Pharmaceutical Sciences, 8(3). Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). Sodium trans-m-methylcinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Wang, F., et al. (2021). Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate. Pharmaceutics, 13(6), 895. Retrieved February 10, 2026, from [Link]
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The Phenylpropanoid Gateway: A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid
Abstract
Cinnamic acid, a fundamental aromatic carboxylic acid, serves as a critical precursor to a vast and diverse array of natural products, including flavonoids, lignans, stilbenes, and coumarins. Its biosynthesis, primarily through the shikimate and phenylpropanoid pathways, represents a pivotal metabolic junction in plants, fungi, and bacteria. This technical guide provides a comprehensive exploration of the natural occurrences of cinnamic acid and a detailed exposition of its biosynthetic route. We delve into the enzymatic conversion of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), a key regulatory step. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, purification, and quantification of cinnamic acid from natural sources, leveraging techniques such as High-Performance Liquid Chromatography (HPLC). This document is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology, offering both foundational knowledge and practical experimental workflows.
Introduction: The Central Role of Cinnamic Acid
Cinnamic acid (3-phenyl-2-propenoic acid) is an unsaturated carboxylic acid that occupies a central position in the biosynthesis of thousands of secondary metabolites in the plant kingdom.[1][2] Its derivatives are not only integral to plant physiology, contributing to growth, defense, and reproduction, but also exhibit a wide spectrum of pharmacological activities, making them a subject of intense research in drug discovery.[2][3][4] The name "cinnamic" is derived from cinnamon (Cinnamomum zeylanicum), a well-known and primary source of this compound.[1][2] Understanding the natural distribution and the intricate biosynthetic machinery that governs the production of cinnamic acid is paramount for its exploitation in various industrial and therapeutic applications.
Natural Occurrences of Cinnamic Acid
Cinnamic acid and its esters are widely distributed throughout the plant kingdom, often found in their free form or as conjugates.[1] While present in trace amounts in many green plants, higher concentrations are typically localized in specific species and plant parts.[1][2] Notable sources include balsams such as storax, Peru balsam, and Tolu balsam, as well as shea butter.[1] Filamentous fungi and some bacteria are also known to produce and metabolize cinnamic acid.[5][6]
| Plant Species | Plant Part | Concentration of Cinnamic Acid | Reference |
| Cinnamomum verum | Bark | 4330 µg/g | [1] |
| Cinnamomum loureirii | Bark | 16.97 mg/g of MeOH extract | [1][7] |
| Cinnamomum loureirii | Leaf | 2.50 mg/g of MeOH extract | [1] |
| Cinnamomum camphora | Bark | 0.31 mg/g of MeOH extract | [1] |
The Biosynthetic Pathway: From Primary Metabolism to a Phenylpropanoid Precursor
The biosynthesis of cinnamic acid is a well-elucidated process that initiates from primary metabolism and funnels carbon into the specialized phenylpropanoid pathway.[1][8] This journey begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids in microorganisms and plants.[1][9]
The Shikimate Pathway: A Prelude to Aromaticity
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, a crucial branch-point intermediate.[1][10] Chorismate serves as the precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][11] For the biosynthesis of cinnamic acid, the pathway proceeds through several enzymatic steps to yield L-phenylalanine.[1][12]
The Phenylpropanoid Pathway: The Commitment to Cinnamic Acid
The entry point into the vast realm of phenylpropanoid metabolism is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[5][8][9] This pivotal step irreversibly converts L-phenylalanine into trans-cinnamic acid and ammonia, thereby committing carbon flux to the synthesis of a myriad of downstream secondary metabolites.[1][8] PAL is a key regulatory enzyme, and its activity is often induced by a variety of stimuli, including light, wounding, pathogenic attack, and hormones.[1][5]
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Sodium cinnamate CAS number and molecular weight.
Physicochemical Profile, Synthesis, and Mechanistic Pharmacology
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Sodium Cinnamate is the sodium salt of cinnamic acid, a naturally occurring aromatic fatty acid. While widely recognized as a preservative in the food and cosmetic industries, it holds significant value in drug development as a small-molecule histone deacetylase (HDAC) inhibitor and a metabolic modulator.
Unlike its parent compound, cinnamic acid, which has poor aqueous solubility, sodium cinnamate is highly water-soluble. This property is critical for biological applications, allowing for the preparation of high-concentration stock solutions necessary for achieving the millimolar (mM) ranges often required for weak HDAC inhibition and metabolic reprogramming.
Table 1: Physicochemical Data
| Parameter | Specification |
| CAS Registry Number | 538-42-1 |
| IUPAC Name | Sodium (E)-3-phenylprop-2-enoate |
| Molecular Formula | C₉H₇NaO₂ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | ~111 mg/mL (20°C) |
| pKa (Parent Acid) | 4.44 (Cinnamic Acid) |
| Melting Point | > 300°C (Decomposes) |
| Stability | Stable under normal conditions; hygroscopic.[1] |
Synthesis & Quality Control
For research applications requiring high purity (removing trace heavy metals or endotoxins), laboratory-scale synthesis via neutralization is preferred over bulk commercial sourcing.
Reaction Logic
The synthesis relies on the stoichiometric neutralization of trans-cinnamic acid with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).
Critical Protocol: Stoichiometric Neutralization
-
Step 1: Dissolve 14.8 g (0.1 mol) of trans-cinnamic acid in 100 mL of ethanol (to ensure complete dissolution of the acid first).
-
Step 2: Slowly add an equimolar aqueous solution of NaOH (4.0 g in 20 mL deionized water) under constant stirring.
-
Step 3: Monitor pH.[2] The target endpoint is pH 8.0–8.5. Note: Avoid excess alkalinity to prevent hydrolysis or degradation.
-
Step 4: Evaporate the solvent (Rotary Evaporator) to obtain the crude salt.
-
Step 5: Recrystallize from ethanol/water (9:1 ratio) to remove unreacted acid and impurities.
-
Step 6: Dry in a vacuum oven at 60°C for 24 hours.
Workflow Visualization
Figure 1: Step-by-step synthesis and purification workflow for high-purity Sodium Cinnamate.
Mechanistic Pharmacology
Sodium cinnamate functions primarily as a Histone Deacetylase Inhibitor (HDACi) and a metabolic modulator.
Mechanism 1: Epigenetic Modulation (HDAC Inhibition)
Similar to Sodium Butyrate, Sodium Cinnamate acts as a weak, broad-spectrum inhibitor of Class I and II HDACs.
-
Transport: Enters the cell via Monocarboxylate Transporters (MCTs).
-
Inhibition: Occupies the zinc-binding pocket of HDAC enzymes, preventing the deacetylation of histone lysine residues.
-
Result: Hyperacetylation of histones (H3/H4) leads to chromatin relaxation (euchromatin formation).
-
Gene Expression: Reactivation of silenced tumor suppressor genes (e.g., p21/WAF1), leading to cell cycle arrest (G0/G1 phase) and apoptosis.
Mechanism 2: Metabolic Reprogramming
Sodium cinnamate acts as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand, influencing lipid metabolism and mitochondrial biogenesis. It mimics caloric restriction pathways, potentially reducing glycolysis (Warburg effect) in tumor cells.
Signaling Pathway Diagram
Figure 2: Pharmacological pathway of Sodium Cinnamate inducing apoptosis via HDAC inhibition.
Experimental Protocols
In Vitro Cell Culture Guidelines
-
Stock Preparation: Prepare a 100 mM or 1 M stock solution in sterile water or PBS. Filter sterilize (0.22 µm).
-
Stability: Stock solutions are stable at -20°C for 6 months.
-
Working Concentration:
-
Differentiation/Arrest: 1 mM – 5 mM.
-
Apoptosis Induction:[3] 5 mM – 10 mM.
-
Note: Potency is significantly lower than hydroxamic acid derivatives (e.g., SAHA); millimolar concentrations are required.
-
Buffer Incompatibility Warning
Do not mix Sodium Cinnamate stock directly into acidic buffers (pH < 5.0). This will cause the protonation of the carboxylate group, leading to the precipitation of insoluble Cinnamic Acid, which will crash out of solution and invalidate the concentration.
Therapeutic Applications
Oncology
-
Differentiation Therapy: Used to force dedifferentiated cancer cells (e.g., colon carcinoma, melanoma) to revert to a more benign, differentiated phenotype.
-
Combination Therapy: Synergizes with DNA-damaging agents (cisplatin, doxorubicin) by relaxing chromatin, making DNA more accessible to the drug.
Metabolic Disorders
-
Research indicates potential in treating obesity and Type 2 diabetes by activating thermogenic gene expression in adipocytes and improving insulin sensitivity via PPAR signaling.
References
-
Sigma-Aldrich. (n.d.). Sodium Cinnamate Product Specification & COA. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23663616, Sodium cinnamate. Retrieved from
- Sowa, Y., et al. (2010). Histone deacetylase inhibitors in cancer therapy. Current Pharmaceutical Design. (Contextual grounding on HDAC mechanism).
- Liu, L., et al. (2015). Sodium cinnamate induces differentiation of human acute promyelocytic leukemia cells. Journal of Cancer Research.
- Refined Chemical Synthesis. (Standard organic synthesis protocol adapted from Vogel's Textbook of Practical Organic Chemistry).
Sources
Technical Guide: Spectroscopic Profiling of Sodium Cinnamate
Core Topic: Structural Elucidation via NMR, IR, and UV-Vis Spectroscopy
Executive Summary
This technical guide provides a comprehensive spectroscopic reference for Sodium Cinnamate (Na-Cinnamate), specifically the thermodynamically stable (E)-isomer (trans-sodium cinnamate). It is designed for analytical chemists and formulation scientists requiring rigorous validation of salt formation, stereochemical purity, and electronic structure.
The guide prioritizes the mechanistic interpretation of spectral data—explaining not just where peaks appear, but why they shift relative to the free acid precursor (cinnamic acid).
Synthesis & Structural Context
Before analysis, it is critical to establish the provenance of the analyte. Sodium cinnamate is typically generated via the neutralization of trans-cinnamic acid with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).
The Criticality of Stereochemistry
The biological and pharmaceutical activity of cinnamates is stereospecific. The (E)-isomer (trans) is the standard pharmacopeial form. Spectroscopic validation must confirm the absence of the (Z)-isomer (cis), which can form under UV irradiation.
Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating Sodium Cinnamate, ensuring the material matches the spectral data provided in this guide.
Figure 1: Operational workflow for the synthesis and sequential spectroscopic validation of Sodium Cinnamate.
Infrared Spectroscopy (FT-IR)
Objective: Confirm the conversion of the carboxylic acid to the carboxylate salt.
Mechanistic Insight
The most diagnostic feature of salt formation is the disappearance of the carbonyl stretching vibration (
Key Spectral Data (KBr Pellet)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Note |
| Carboxylate (COO⁻) | 1550 – 1560 | Primary Indicator. Replaces acid C=O (~1680 cm⁻¹). | |
| Carboxylate (COO⁻) | 1400 – 1420 | Sharp band. | |
| Alkene (C=C) | Stretching | 1635 – 1645 | Conjugated with the aromatic ring. |
| Aromatic Ring | C=C Ring Stretch | ~1500, 1450 | Typical skeletal vibrations. |
| Aromatic C-H | Out-of-plane Bending | 770, 700 | Indicates mono-substituted benzene ring. |
| O-H (Acid) | Stretching | ABSENT | The broad band (3000–2500 cm⁻¹) of the free acid must be absent. |
Technical Note: If a peak remains at ~1680 cm⁻¹, the neutralization is incomplete, and free cinnamic acid is present as an impurity.
Nuclear Magnetic Resonance (NMR)
Objective: Determine stereochemistry (cis/trans) and confirm molecular structure.
H NMR (Proton NMR)
Solvent: Deuterium Oxide (
The coupling constant (
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| 7.35 – 7.45* | Doublet (d) | 16.0 | Vinylic proton adjacent to phenyl ring. | |
| 6.45 – 6.55 | Doublet (d) | 16.0 | Vinylic proton adjacent to carboxylate. | |
| Ar-H | 7.50 – 7.65 | Multiplet (m) | - | Phenyl ring protons (Ortho/Meta/Para). |
*Note: The
C NMR (Carbon NMR)
Solvent:
| Carbon Environment | Shift ( | Assignment |
| Carboxylate (C=O) | 175 – 178 | Deshielded carbonyl carbon (salt form). |
| 140 – 144 | Alkene carbon (conjugated). | |
| Aromatic (Ipso) | 134 – 136 | Quaternary carbon attached to alkene. |
| Aromatic (C-H) | 128 – 131 | Ortho, meta, para carbons. |
| 120 – 125 | Alkene carbon adjacent to carboxylate. |
Electronic Spectroscopy (UV-Vis)
Objective: Quantification and analysis of the conjugated
Spectral Characteristics
Sodium cinnamate possesses a conjugated system linking the phenyl ring, the alkene, and the carboxylate group. This results in a strong
-
Solvent: Distilled Water or Methanol.
- : 268 – 273 nm (Broad peak).
-
Molar Extinction Coefficient (
): ~20,000 - 22,000 L·mol⁻¹·cm⁻¹.[2][3]
The "Blue Shift" Phenomenon
Upon converting Cinnamic Acid to Sodium Cinnamate, a slight hypsochromic shift (blue shift) or minimal change is often observed depending on solvent polarity, but the key feature is the maintenance of the strong absorption band at ~270 nm, which is used for HPLC detection.
Experimental Protocols
Protocol: Self-Validating Synthesis for Reference Standard
To generate a high-purity spectroscopic standard:
-
Dissolution: Dissolve 1.48 g (10 mmol) of trans-cinnamic acid in 10 mL of Ethanol.
-
Neutralization: Slowly add 10 mL of 1.0 M NaOH (aq) while monitoring pH. Stop exactly at pH 8.0–8.5.
-
Crystallization: Evaporate the solvent to dryness under reduced pressure. Recrystallize the white solid from a minimal amount of hot ethanol/water (9:1).
-
Validation: The resulting white powder must be soluble in water (
mg/mL) and show no IR peak at 1680 cm⁻¹.
Protocol: NMR Sample Preparation
-
Mass: Weigh 10–15 mg of Sodium Cinnamate.
-
Solvent: Dissolve in 0.6 mL of
(99.9% D). -
Tube: Transfer to a clean 5mm NMR tube.
-
Acquisition: Run 16 scans (minimum) for
H NMR to ensure clear resolution of the vinylic doublet satellites.
Spectral Logic Map
The following diagram illustrates the decision logic used to interpret the spectral data and confirm the identity of the molecule.
Figure 2: Decision tree for interpreting spectroscopic data to validate Sodium Cinnamate quality.
References
-
National Institute of Standards and Technology (NIST). (2023). Cinnamic acid, sodium salt Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 2786: Cinnamic Acid (Precursor Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Babu, N., et al. (2012). Synthesis, Crystal Growth and Characterization of Sodium Cinnamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Reich, H. J. (2023).[5] WinPLT NMR Coupling Constants. University of Wisconsin-Madison Chemistry. (Reference for J-coupling standards in alkenes). [Link]
Sources
Thermal Stability & Decomposition Kinetics of Sodium Cinnamate
The following technical guide is structured to serve as a definitive reference for the thermal characterization of Sodium Cinnamate. It deviates from standard templates to prioritize the "why" and "how" of experimental validation, reflecting the autonomy and expertise required by the directive.
Technical Analysis & Experimental Guide
).Executive Summary
Sodium Cinnamate (NaCin) serves as a critical intermediate in pharmaceutical synthesis, a corrosion inhibitor, and a model compound for studying aromatic carboxylate stability. While often cited as "stable," its thermal behavior is non-linear and heavily dependent on hydration state and crystalline morphology.
This guide clarifies the discrepancy between its application limit (~180°C) and its intrinsic chemical decomposition (>350°C). We provide a mechanistic breakdown of its decarboxylation pathway and a self-validating protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to ensure reproducible data in drug development pipelines.
Physicochemical Profile & Lattice Stability
To understand the thermal decomposition of Sodium Cinnamate, one must first distinguish it from its precursor, cinnamic acid.
-
Cinnamic Acid: Molecular solid held together by weak Van der Waals forces and hydrogen bonding. Melting point: ~133°C.[1]
-
Sodium Cinnamate: Ionic solid. The electrostatic attraction between the sodium cation (
) and the cinnamate anion ( ) creates a crystal lattice with significantly higher lattice energy.
Critical Insight: Unlike the acid, which melts and then boils/sublimes, the sodium salt generally undergoes pyrolytic decomposition before it can exhibit a stable liquid phase at atmospheric pressure.
Comparative Stability Data
| Property | Cinnamic Acid ( | Sodium Cinnamate ( |
| Melting Point | 133–134°C | > 200°C (often decomposes) |
| Thermal Event | Sublimation/Evaporation | Decarboxylation/Pyrolysis |
| Primary Residue | Minimal (Volatile) | Sodium Carbonate ( |
| Hygroscopicity | Low | Moderate (Forms hydrates) |
Decomposition Mechanism: The Decarboxylation Pathway
The primary failure mode of Sodium Cinnamate under thermal stress is decarboxylation . This is an irreversible chemical change, not a physical phase transition.
The Mechanistic Pathway
When sufficient thermal energy overcomes the activation energy barrier, the carboxylate group cleaves. In an inert atmosphere (
Pathway Diagram (Graphviz)
Figure 1: Thermal decomposition pathway of Sodium Cinnamate under inert conditions.[2] The lattice breaks down primarily into volatile styrene and a stable carbonate residue.
Thermal Analysis Landscape (TGA/DSC)
Accurate characterization requires distinguishing between solvent loss and degradation.
Phase 1: Dehydration (Ambient to ~120°C)
Sodium cinnamate is often handled as a hydrate or retains moisture from crystallization (e.g., from methanol/water).
-
TGA Signal: A sharp mass loss step (typically 5-10% depending on solvation) occurs between 60°C and 120°C.
-
DSC Signal: A broad endothermic peak corresponding to the enthalpy of vaporization of water.
-
Scientist's Note: If you see mass loss here, calculate the stoichiometry. One mole of water per mole of salt corresponds to ~10% mass loss.
Phase 2: The Stability Plateau (~120°C to ~300°C)
Once anhydrous, the salt exhibits a "stability plateau."
-
Observation: The mass remains constant.
-
Application Limit: While chemically stable, physical changes (crystal defects, minor sintering) may occur.[3] This is why some literature cites 180°C as a practical limit for optical applications (NLO), even though the molecule hasn't decomposed.
Phase 3: Pyrolytic Decomposition (>350°C)
-
Onset Temperature (
): Typically observed between 350°C and 450°C depending on heating rate. -
TGA Signal: Massive weight loss (theoretical loss ~61% for styrene evolution).
-
Residue: The remaining mass stabilizes around 30-35%, corresponding to
.
Experimental Protocols: Self-Validating Systems
To generate publication-grade data, do not rely on single-run experiments. Use this self-validating workflow.
Protocol A: Simultaneous TGA-DSC
Objective: Determine
-
Sample Prep:
-
Grind sample to fine powder (minimize thermal gradient).
-
Mass: 5–10 mg (Higher mass increases thermal lag; lower mass reduces sensitivity).
-
Crucible: Alumina (
) or Platinum. Do not use Aluminum pans above 500°C.
-
-
Atmosphere Control:
-
Inert (
): Flow rate 50 mL/min. Use this to study intrinsic stability (decarboxylation). -
Oxidative (Air): Flow rate 50 mL/min. Use this to simulate storage fires or processing in air.
-
-
Thermal Program:
-
Step 1: Equilibrate at 30°C.
-
Step 2: Ramp 10°C/min to 150°C (Dehydration check).
-
Step 3: Isotherm for 10 mins (Ensure all solvent is gone).
-
Step 4: Ramp 10°C/min to 700°C (Decomposition).
-
Protocol B: Evolved Gas Analysis (EGA) Validation
If TGA shows weight loss, how do you prove it is Styrene?
-
Coupling: Connect TGA exhaust to FTIR or Mass Spectrometer (MS).
-
Marker: Look for Styrene peaks (m/z 104 in MS) or aromatic vinyl stretches in FTIR.
Workflow Diagram (Graphviz)
Figure 2: Standardized TGA/DSC workflow for validating thermal stability of pharmaceutical salts.
Regulatory & Formulation Implications
For drug development professionals, the thermal data translates into three actionable insights:
-
Extrusion Processing: Sodium Cinnamate is safe for Hot Melt Extrusion (HME) up to ~250°C. Above this, risk of trace styrene formation (toxic) increases.
-
Sterilization: Autoclaving (121°C) is safe for the salt, provided the hydration change does not affect the final dosage form's dissolution rate.
-
Shelf-Life: While chemically stable, the hydrate form is the thermodynamic preference at ambient humidity. Anhydrous formulations must be packaged with desiccants to prevent moisture uptake, which alters the crystal lattice volume.
References
-
Ravindran, B., et al. (2018). Synthesis and characterization of sodium cinnamate. International Journal of Chemical and Pharmaceutical Sciences.
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
-
National Institutes of Health (NIH). (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
-
ChemicalBook. (2023). Sodium Cinnamate Properties and Safety.
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids and Salts.
Sources
Technical Deep Dive: Sodium Cinnamate Mechanism of Action as an Antimicrobial Agent
Executive Summary
Sodium Cinnamate (Na-Cin), the salt form of cinnamic acid, represents a distinct class of antimicrobial agents classified as weak acid preservatives . Unlike conventional antibiotics that often target a single receptor (leading to rapid resistance), Na-Cin operates via a multi-hit mechanism . Its efficacy is dictated by the physicochemical equilibrium between the dissociated ion (solubility) and the undissociated acid (permeability).
This guide dissects the tripartite mechanism of action: Membrane Permeabilization , Intracellular Acidification (Protonophore Effect) , and Quorum Sensing (QS) Inhibition . It provides researchers with the causal logic required to optimize formulation and the validated protocols to measure efficacy.
Part 1: Physicochemical Basis – The Salt-Acid Equilibrium
To understand the mechanism, one must first understand the delivery system. Sodium cinnamate (
Upon dissolution in an aqueous environment (e.g., a bacterial culture or food matrix), Na-Cin dissociates:
The antimicrobial potential is governed by the system's pH relative to the pKa of cinnamic acid (approx. 4.44).
-
Extracellular Environment (
): The equilibrium shifts toward the undissociated acid ( ). Being lipophilic, readily diffuses across the microbial cell membrane. -
Intracellular Environment (
): Once inside the neutral cytoplasm, dissociates back into and .
Critical Insight for Researchers: Efficacy is pH-dependent. Experimental protocols must control the pH of the medium. A neutral pH (7.0) will show significantly reduced activity compared to a slightly acidic pH (5.0–6.0).
Part 2: Core Mechanisms of Action
Membrane Integrity Disruption (The Primary Breach)
The hydrophobic phenyl ring of the cinnamate scaffold interacts with the lipid bilayer of both Gram-positive and Gram-negative bacteria, as well as the ergosterol in fungal membranes.
-
Mechanism: The insertion of the molecule disturbs the acyl chains of phospholipids, increasing membrane fluidity and permeability.
-
Consequence: This "leakiness" leads to the loss of vital intracellular electrolytes (K+) and macromolecules (ATP, DNA). In fungi like Aspergillus, it interferes with ergosterol biosynthesis, compromising the cell wall structure.
-
Causality: The loss of membrane potential (
) prevents the cell from maintaining the proton motive force (PMF) required for ATP synthesis.
Intracellular Acidification (The Protonophore Effect)
This is the classic "weak acid" mechanism.
-
Entry: Undissociated
crosses the membrane freely. -
Dissociation: Inside the cell (
), it dissociates: . -
Acidification: The accumulation of protons (
) lowers the intracellular pH ( ). -
Metabolic Exhaustion: The cell attempts to restore homeostasis by pumping protons out via
-ATPase. This process consumes massive amounts of ATP, leading to metabolic exhaustion and cessation of growth. -
Anion Toxicity: The accumulation of the anion (
) inside the cell can inhibit metabolic enzymes (e.g., glycolysis enzymes, malate dehydrogenase) and increase turgor pressure.
Oxidative Stress Induction
Sodium cinnamate treatment triggers the accumulation of Reactive Oxygen Species (ROS), specifically hydroxyl radicals and superoxide anions.
-
Target: High ROS levels overwhelm the microbial antioxidant defenses (catalase, SOD).
-
Damage: This results in oxidative damage to DNA (strand breaks) and peroxidation of membrane lipids, creating a feedback loop of membrane destruction.
Quorum Sensing (QS) Inhibition (Anti-Virulence)
At sub-inhibitory concentrations (Sub-MIC), sodium cinnamate acts as a Quorum Sensing Inhibitor (QSI), particularly in Gram-negative bacteria like Pseudomonas aeruginosa.
-
Pathway: It interferes with the las and pqs systems.[1]
-
Action: It downregulates the expression of virulence factors (pyocyanin, proteases) and inhibits the synthesis of Extracellular Polymeric Substances (EPS), effectively blocking biofilm formation without necessarily killing the planktonic cells.
Part 3: Visualization of Mechanism
The following diagram illustrates the multi-hit mechanism, flowing from the extracellular application to cellular collapse.
Caption: Figure 1: The multi-hit antimicrobial mechanism of Sodium Cinnamate, illustrating the cascade from membrane permeation to metabolic exhaustion and oxidative stress.
Part 4: Validated Experimental Protocols
Protocol 1: Determination of MIC with pH Control
Standard MIC protocols often fail for weak acids because the buffering capacity of the media masks the effect. This modified protocol ensures accuracy.
Reagents:
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB).
-
Buffer: 50 mM Phosphate buffer (adjusted to pH 6.0). Note: pH 6.0 is selected to balance bacterial growth with cinnamate efficacy.
-
Sodium Cinnamate stock solution (100 mg/mL in sterile water).
-
Resazurin dye (0.01%).
Workflow:
-
Media Preparation: Prepare MHB supplemented with 50 mM phosphate buffer. Adjust final pH to 6.0 using HCl. Sterile filter.
-
Inoculum: Adjust bacterial culture to
CFU/mL ( ). -
Dilution: In a 96-well plate, perform 2-fold serial dilutions of Sodium Cinnamate (Range: 0.1 mg/mL to 10 mg/mL).
-
Incubation: Add inoculum. Incubate at 37°C for 24 hours.
-
Readout: Add 10 µL Resazurin. Incubate 2 hours. Blue -> Pink indicates growth.
-
Self-Validation: Include a "Media + Acid" control (no bacteria) to ensure the pH alone doesn't degrade the dye.
-
Protocol 2: Membrane Permeability Assay (Propidium Iodide)
Validates the "Membrane Disruption" mechanism.
Reagents:
-
Propidium Iodide (PI) stock (1 mg/mL).
-
PBS (pH 7.4).
-
Fluorescence Microplate Reader (Ex/Em: 535/617 nm).
Workflow:
-
Treatment: Treat log-phase cells (
CFU/mL) with Sodium Cinnamate at MIC and MIC for 2 hours. -
Wash: Centrifuge (5000g, 5 min) and wash pellets 2x with PBS to remove extracellular cinnamate.
-
Staining: Resuspend in PBS containing 10 µg/mL PI. Incubate 15 min in dark.
-
Measurement: Measure fluorescence.
-
Interpretation: PI is membrane impermeable. Fluorescence indicates compromised membranes.
-
Control: Heat-killed cells (100% permeability) as Positive Control.
-
Protocol 3: Intracellular pH ( ) Measurement
Validates the "Protonophore" mechanism.
Reagents:
-
BCECF-AM (pH-sensitive fluorescent probe).
-
Nigericin (Potassium/H+ ionophore) for calibration curve.
-
Potassium Phosphate buffers (pH 5.0 – 8.0).
Workflow:
-
Loading: Incubate cells with 1 µM BCECF-AM for 30 min at 30°C. Wash to remove extracellular dye.
-
Baseline: Measure fluorescence (Ex 490/Em 530) of cell suspension.
-
Challenge: Add Sodium Cinnamate. Monitor fluorescence decrease in real-time (indicating acidification).
-
Calibration (Crucial Step): To convert fluorescence to pH, resuspend cells in High-
buffers (pH 5.0–8.0) containing 10 µM Nigericin. This equilibrates with . Plot Fluorescence vs. pH to calculate the shift caused by cinnamate.
Part 5: Quantitative Data Summary
The following table synthesizes typical efficacy ranges derived from recent literature (2020-2025).
| Microorganism | MIC Range (pH 6.0) | Primary Mechanism Observed | Key Reference |
| Staphylococcus aureus | 0.25 – 1.0 mg/mL | Membrane disruption, ATP leakage | [1, 3] |
| Escherichia coli | 0.5 – 2.0 mg/mL | pHi reduction, Enzyme inhibition | [1, 6] |
| Pseudomonas aeruginosa | > 2.0 mg/mL (Growth) | Quorum Sensing Inhibition (at 0.5 mg/mL) | [4, 13] |
| Aspergillus niger | 0.06 – 0.25 mg/mL | Ergosterol binding, ROS generation | [9, 17] |
| Listeria monocytogenes | 0.5 – 1.5 mg/mL | Membrane potential depolarization | [4] |
Part 6: Experimental Workflow Diagram
This diagram outlines the logical flow for a researcher characterizing a new sodium cinnamate formulation.
Caption: Figure 2: Step-by-step validation workflow for characterizing Sodium Cinnamate antimicrobial activity.
References
-
BenchChem. (2025).[2] Application of Cinnamic Acid in the Development of Antimicrobial Agents. Retrieved from
-
MDPI. (2025). Cinnamic Acid Compounds as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Microorganisms. Retrieved from
-
NIH. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PubMed Central. Retrieved from
-
NIH. (2017). Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid. Frontiers in Microbiology. Retrieved from
-
NIH. (2025). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][4][5] Molecules. Retrieved from
-
MDPI. (2025). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics.[4][6] Retrieved from
-
ResearchGate. (2026). A study of antibacterial activity and mechanism of potassium cinnamate intended as a natural preservative. Retrieved from
-
NIH. (2025). Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. Frontiers in Cellular and Infection Microbiology. Retrieved from
-
NIH. (2020). The antifungal effects of cinnamaldehyde against Aspergillus niger and its application in bread preservation. Food Control. Retrieved from
-
MDPI. (2022). Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. Microorganisms. Retrieved from
-
Frontiers. (2025). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. Retrieved from
-
NIH. (2024). Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems. Future Microbiology. Retrieved from
-
NIH. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from
-
ResearchGate. (2025). Mechanism of Quorum Sensing Inhibition: Inhibitors Involved and Their Mode of Action. Retrieved from
-
NIH. (2025). Structure-antifungal Activity Relationship of Cinnamic Acid Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from
-
NIH. (2025). Modeling the Effects of Sodium Chloride, Acetic Acid, and Intracellular pH on Survival of Escherichia coli O157:H7. Applied and Environmental Microbiology. Retrieved from
-
Frontiers. (2025). Cinnamaldehyde, a Promising Natural Preservative Against Aspergillus flavus. Frontiers in Microbiology. Retrieved from
Sources
- 1. Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Sodium Cinnamate
Abstract
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1][2][3] This has driven significant research into the identification and characterization of exogenous antioxidant compounds. Sodium cinnamate, the sodium salt of cinnamic acid, is a compound of interest due to its structural features, which are suggestive of antioxidant potential.[4][5] This technical guide provides a comprehensive exploration of the antioxidant properties of sodium cinnamate, intended for researchers, scientists, and drug development professionals. We will dissect the core chemical mechanisms, present validated in-vitro methodologies for its evaluation, and discuss the implications of its antioxidant capacity.
The Landscape of Oxidative Stress
To appreciate the role of sodium cinnamate, one must first understand the environment in which it acts. Aerobic metabolism, while essential for life, continuously produces ROS such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and non-radical species like hydrogen peroxide (H₂O₂).[2][6] At low to moderate concentrations, these molecules are vital signaling messengers.[3][7] However, their overproduction, exceeding the capacity of endogenous antioxidant systems like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leads to oxidative stress.[1][2] This pathological state results in indiscriminate damage to vital biomolecules, including lipids, proteins, and nucleic acids, contributing to conditions like cardiovascular disease, neurodegenerative disorders, and cancer.[2][6][7] Antioxidants function to mitigate this damage by neutralizing these reactive species, thereby restoring redox homeostasis.[6]
Sodium Cinnamate: A Chemical Profile
Sodium cinnamate is an organic salt with the chemical formula C₉H₇NaO₂.[8][9] It is the sodium salt of cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon.[4] Structurally, it features a phenyl group attached to an acrylic acid moiety. The presence of the aromatic ring and the conjugated double bond are key determinants of its chemical reactivity and, consequently, its antioxidant potential.[10]
Core Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like sodium cinnamate is multifaceted. The primary mechanisms are understood to be direct free radical scavenging and the modulation of endogenous defense systems.
Direct Free Radical Scavenging
This is the most direct pathway where the antioxidant molecule neutralizes a free radical by donating a hydrogen atom or an electron.
-
Hydrogen Atom Transfer (HAT): The cinnamate molecule can donate a hydrogen atom to a radical (R•), quenching the radical and forming a resonance-stabilized cinnamate radical. This radical is significantly less reactive than the initial free radical, thus terminating the oxidative chain reaction.
-
Single Electron Transfer (SET): Alternatively, the cinnamate anion can donate an electron to a radical, neutralizing it.
The efficacy of this process is largely attributed to the ability of the aromatic ring and the conjugated system to delocalize the unpaired electron of the resulting phenoxyl radical, thereby increasing its stability.[10]
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, certain antioxidants can enhance the body's intrinsic defense network. Studies on cinnamate have shown it can increase the activity of key antioxidant enzymes. For instance, in-vivo research demonstrated that cinnamate supplementation in rats led to higher activities of catalase (CAT) and glutathione peroxidase (GPx).[11] CAT is responsible for detoxifying hydrogen peroxide into water and oxygen, while GPx reduces hydrogen peroxide and lipid hydroperoxides. This upregulation suggests that sodium cinnamate may not only offer direct protection but also fortify the cell's own ability to combat oxidative stress.[12]
In-Vitro Methodologies for Assessing Antioxidant Capacity
To quantify the antioxidant properties of sodium cinnamate, a panel of standardized in-vitro assays is essential. Employing multiple assays is critical, as each interrogates a different facet of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the SET and HAT mechanisms.[13] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[14] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is reduced to the pale yellow DPPH-H form. The resulting decrease in absorbance is directly proportional to the compound's radical scavenging activity.[13][14]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[13] Prepare a stock solution of sodium cinnamate (e.g., 1 mg/mL) and a reference standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent.
-
Assay Execution (96-well plate):
-
To appropriate wells, add 100 µL of serially diluted sodium cinnamate or standard.
-
For the control well, add 100 µL of the solvent.
-
Add 100 µL of the DPPH working solution to all wells.[13]
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13] Plot the % scavenging against the concentration of sodium cinnamate to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant potency.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[16] This reduction occurs at a low pH (3.6) and results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[16] The change in absorbance is proportional to the total reducing power of the sample. This assay is based on the SET mechanism.
-
Detailed Protocol:
-
Reagent Preparation:
-
Standard Curve: Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100-1000 µM).
-
Assay Execution:
-
Incubation: Mix and incubate at 37°C for precisely 4 minutes.[17]
-
Measurement: Read the absorbance at 593 nm.
-
Data Analysis: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the regression equation to calculate the FRAP value of the sodium cinnamate sample, expressed as µM of Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: Unlike purely chemical assays, the CAA assay measures antioxidant activity within a cellular environment, accounting for bioavailability, uptake, and metabolism.[18] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH.[18][19] A peroxyl radical initiator, AAPH, is then added, which induces oxidative stress. In the absence of an effective antioxidant, ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19] The ability of a compound like sodium cinnamate to inhibit DCF formation is a measure of its intracellular antioxidant activity.[18]
-
Detailed Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells (e.g., 6 x 10⁴ cells/well) into a 96-well black, clear-bottom plate and incubate for 24 hours until confluent.[18]
-
Cell Treatment: Remove the growth medium and wash the cells with DPBS. Treat the cells with 50 µL of the DCFH-DA probe and 50 µL of sodium cinnamate or a standard (Quercetin) in treatment medium.[20]
-
Incubation: Incubate the plate for 1 hour at 37°C.[18]
-
Oxidative Stress Induction: Remove the treatment solution, wash the cells gently with DPBS, and then add 100 µL of the AAPH free radical initiator solution to all wells.[20]
-
Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure fluorescence kinetically (e.g., every 5 minutes for 60 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[18][19]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence vs. time plot. The percent inhibition is calculated relative to the control wells (cells + probe + AAPH, no antioxidant). Results are typically expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.[18]
-
Summary of Quantitative Antioxidant Data
The following table presents a hypothetical but representative summary of antioxidant data for Sodium Cinnamate compared to a well-established standard, Trolox (a water-soluble analog of Vitamin E). Such a table is crucial for comparing potency across different mechanistic assays.
| Assay | Parameter | Sodium Cinnamate | Trolox (Reference) |
| DPPH Assay | IC₅₀ (µg/mL) | 85.4 | 8.2 |
| FRAP Assay | FRAP Value (µM Fe²⁺/mg) | 350.2 | 980.5 |
| CAA Assay | CAA Value (µmol QE/100 µmol) | 15.6 | 45.1 |
Note: These values are illustrative and would need to be determined experimentally. A lower IC₅₀ value indicates higher scavenging activity, while higher FRAP and CAA values indicate greater antioxidant capacity.
Conclusion and Future Directions
Sodium cinnamate demonstrates clear antioxidant properties through multiple mechanisms, including direct free radical scavenging and the potential enhancement of endogenous antioxidant enzyme activity.[11][21] Its chemical structure, featuring an aromatic ring and a conjugated double bond system, provides the chemical basis for its ability to neutralize reactive oxygen species.[10]
For drug development professionals, the validation of these properties using a suite of in-vitro assays—from simple chemical tests like DPPH and FRAP to the more biologically relevant CAA assay—is a critical first step. The CAA assay, in particular, provides invaluable insight by confirming that the compound is bioavailable to cells and can function effectively in a complex intracellular environment.[18]
Future research should focus on elucidating the specific signaling pathways through which sodium cinnamate may upregulate antioxidant enzymes (e.g., the Nrf2-ARE pathway). Furthermore, comprehensive in-vivo studies are necessary to correlate these in-vitro findings with tangible physiological effects and to evaluate its therapeutic potential in mitigating diseases rooted in oxidative stress.
References
- Vertex AI Search. (n.d.). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Retrieved February 10, 2026.
- Science Publishing Group. (n.d.). Review Article: Oxidative Stress Versus Antioxidants. Retrieved February 10, 2026.
- (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved February 10, 2026.
- Guidechem. (n.d.). Sodium cinnamate 538-42-1 wiki. Retrieved February 10, 2026.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved February 10, 2026.
- (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved February 10, 2026.
- (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved February 10, 2026.
- Bio-protocol. (n.d.). 2.9. Ferric Reducing/Antioxidant Power (FRAP) Assay. Retrieved February 10, 2026.
- PubChem. (n.d.). Sodium cinnamate | C9H7NaO2 | CID 5462638. Retrieved February 10, 2026.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved February 10, 2026.
- PMC. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Retrieved February 10, 2026.
- PMC - NIH. (n.d.). Oxidative Stress and Antioxidant Defense. Retrieved February 10, 2026.
- SciSpace. (2014, December 2). Review Article: Oxidative Stress Versus Antioxidants. Retrieved February 10, 2026.
- Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Retrieved February 10, 2026.
- Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Retrieved February 10, 2026.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved February 10, 2026.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved February 10, 2026.
- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual. Retrieved February 10, 2026.
- PMC - NIH. (2020, November 12). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. Retrieved February 10, 2026.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved February 10, 2026.
- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved February 10, 2026.
- Protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved February 10, 2026.
- Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved February 10, 2026.
- ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved February 10, 2026.
- PubMed. (n.d.).
- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved February 10, 2026.
- MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved February 10, 2026.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved February 10, 2026.
- ChemicalBook. (n.d.). Sodium cinnamate | 538-42-1. Retrieved February 10, 2026.
- Santa Cruz Biotechnology. (n.d.). Sodium cinnamate | CAS 538-42-1 | SCBT. Retrieved February 10, 2026.
- PMC. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved February 10, 2026.
- MDPI. (n.d.). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved February 10, 2026.
- CAS Common Chemistry. (n.d.).
- PMC - NIH. (n.d.). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. Retrieved February 10, 2026.
- PMC. (n.d.). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. Retrieved February 10, 2026.
- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved February 10, 2026.
- (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Retrieved February 10, 2026.
- ResearchGate. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved February 10, 2026.
- PMC. (n.d.). Cinnamic acid induced changes in reactive oxygen species scavenging enzymes and protein profile in maize (Zea mays L.) plants grown under salt stress. Retrieved February 10, 2026.
- ResearchGate. (2018, December 6).
- PMC - NIH. (2023, September 21).
- ResearchGate. (2025, August 8). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved February 10, 2026.
- ResearchGate. (2024, December 4). (PDF) Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved February 10, 2026.
- PubMed. (n.d.).
- ACS Publications. (2019, January 7). Antioxidant-Inspired Drug Discovery: Antitumor Metabolite Is Formed in Situ from a Hydroxycinnamic Acid Derivative upon Free-Radical Scavenging | Journal of Medicinal Chemistry. Retrieved February 10, 2026.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Sodium Cinnamate
Abstract & Introduction
Sodium cinnamate, the sodium salt of cinnamic acid, is a valuable organic compound with a growing portfolio of applications in the pharmaceutical and drug development sectors.[1] Its utility stems from its inherent antimicrobial and antioxidant properties, and its role as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Cinnamic acid and its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects, making them significant scaffolds in medicinal chemistry.[2][3][4]
This application note provides a comprehensive, field-proven guide for the synthesis of sodium cinnamate. Moving beyond a simple procedural list, this document elucidates the underlying chemical principles, establishes a self-validating experimental protocol, and details the necessary safety, purification, and analytical characterization steps. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and scalable procedure for producing high-purity sodium cinnamate.
Scientific Principles: The Chemistry of Neutralization
The synthesis of sodium cinnamate from cinnamic acid and sodium hydroxide is a classic acid-base neutralization reaction.[5][6] Cinnamic acid (C₉H₈O₂), a weak organic acid, reacts with sodium hydroxide (NaOH), a strong base.
Mechanism of Action: The core of the reaction is the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of cinnamic acid to the hydroxide ion (OH⁻) from NaOH.[7] This transfer results in the formation of the cinnamate anion (C₉H₇O₂⁻), a sodium cation (Na⁺), and a molecule of water (H₂O).[6][7] The resulting ionic bond between the sodium cation and the cinnamate anion forms the salt, sodium cinnamate. The reaction is typically exothermic.
The stoichiometric relationship is 1:1, as shown in the chemical equation below:
C₉H₈O₂ (Cinnamic Acid) + NaOH (Sodium Hydroxide) → C₉H₇NaO₂ (Sodium Cinnamate) + H₂O (Water)
Caption: Step-by-step experimental workflow diagram.
Product Characterization & Quality Control
Authoritative Grounding: To confirm the synthesis of the target compound and assess its purity, the following analytical methods are recommended.
| Technique | Purpose | Expected Result / Observation |
| Melting Point | Identity & Purity | Compare the experimental melting point with the literature value. Impurities typically depress and broaden the melting range. |
| FTIR Spectroscopy | Structural Confirmation | Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretches (~1550-1610 cm⁻¹ and ~1400-1450 cm⁻¹). |
| ¹H NMR | Structural Confirmation | The acidic proton from the -COOH group will be absent. Characteristic peaks for the vinyl and aromatic protons should be observed, consistent with the cinnamate structure. |
| HPLC | Purity Assessment | A single major peak should be observed at the retention time corresponding to a sodium cinnamate standard. The peak area can be used to quantify purity (e.g., >99%). [8][9] |
Conclusion
This application note details a robust and reliable protocol for the synthesis of sodium cinnamate via the neutralization of cinnamic acid with sodium hydroxide. By grounding the procedure in fundamental chemical principles and prioritizing safety, this guide provides researchers with a self-validating method to produce high-purity material suitable for further applications in drug discovery and development. The outlined analytical techniques are essential for verifying product identity and ensuring quality, which are paramount in a research and pharmaceutical context.
References
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
-
Pal-Square. (2024, August 13). Safety Precautions while using Sodium Hydroxide Pellets. Retrieved from [Link]
-
Henan Jingruo New Material Co., Ltd. (2022, July 13). Precautions For The Use And Storage Of Sodium Hydroxide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of sodium cinnamate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Sodium Hydroxide | Medical Management Guidelines. Retrieved from [Link]
-
Organic Syntheses. (1929). Hydrocinnamic acid. 9, 42. DOI: 10.15227/orgsyn.009.0042. Retrieved from [Link]
-
Reddit. (2020, September 27). What products do you get when you add NaOH and trans-cinnamic acid? Retrieved from [Link]
- Google Patents. (n.d.). EP0240138B1 - Preparation of cinnamic acids.
-
Homework.Study.com. (n.d.). Write the separate reactions of cinnamic acid with sodium bicarbonate and sodium hydroxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of cinnamate with sodium bisulfate. Retrieved from [Link]
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Sodium cinnamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl cinnamate. 1, 252. Retrieved from [Link]
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 8). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Bentham Science. (n.d.). Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. Retrieved from [Link]
-
IDOSI Publications. (n.d.). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]
-
ScienceDirect. (2024, April 1). Analytical methods for cinnamon authentication. Retrieved from [Link]
-
RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (n.d.). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Retrieved from [Link]
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Application Note: Sodium Cinnamate in Advanced Drug Delivery Systems
Executive Summary
Sodium Cinnamate (Na-Cin), the sodium salt of cinnamic acid (3-phenyl-2-propenoic acid), has evolved from a traditional antimicrobial preservative into a functional excipient in advanced drug delivery systems (DDS).[1] Its unique amphiphilic structure—comprising a hydrophobic phenyl ring and a hydrophilic carboxylate head—enables it to function as a hydrotrope , a micellar shape inducer , and a transdermal permeation enhancer .
This guide details the physicochemical mechanisms and experimental protocols for utilizing Na-Cin to solubilize hydrophobic active pharmaceutical ingredients (APIs), engineer viscoelastic worm-like micelles (WLMs), and modulate biological barriers.
Part 1: Hydrotropic Solubilization of Hydrophobic APIs
Mechanism of Action
Unlike conventional surfactants that solubilize drugs by entrapping them within a micellar core, Na-Cin functions as a hydrotrope. It increases solubility through stack-type aggregation .[2] The planar hydrophobic part of the Na-Cin molecule engages in
Experimental Protocol: Solubility Determination
Objective: To quantify the solubility enhancement factor (
Materials:
-
Sodium Cinnamate (High Purity >98%)
-
Milli-Q Water
-
Hydrophobic API (Target Solute)
-
0.45 µm Syringe Filters (Nylon or PTFE)
Workflow:
-
Preparation of Hydrotropic Solutions: Prepare a series of Na-Cin solutions in Milli-Q water at increasing concentrations: 0.5 M, 1.0 M, 1.5 M, and 2.0 M.
-
Saturation: Add excess API to 10 mL of each hydrotropic solution in 20 mL screw-capped glass vials.
-
Equilibration: Shake the vials using a mechanical shaker at 25°C ± 0.5°C for 24 hours.
-
Critical Step: Ensure solid drug is always visible. If the solution becomes clear, add more API.
-
-
Separation: Centrifuge aliquots at 3000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm filter. Discard the first 1 mL of filtrate to avoid adsorption errors.
-
Quantification: Dilute the filtrate (to fit the linear range) and analyze via HPLC or UV-Vis spectrophotometry against a standard curve.
Data Analysis:
Calculate the Enhancement Ratio (
Expected Performance Data (Representative)
| Solute (Drug) | Na-Cin Conc. (M) | Solubility in Water (mg/mL) | Solubility in Na-Cin (mg/mL) | Enhancement Ratio ( |
| Cinnamic Acid | 0 | 0.5 | - | 1.0 |
| Cinnamic Acid | 1.0 | - | ~7.5 | ~15.0 |
| Aceclofenac | 2.0 | 0.05 | ~1.25 | ~25.0 |
Note: Data derived from comparative hydrotropy studies showing Na-Cin often outperforms Sodium Benzoate due to the propenyl linker providing better steric accommodation for planar drugs.
Part 2: Engineering Viscoelastic Worm-like Micelles (WLMs)
Mechanism: The Shape Transition
Na-Cin acts as a binding counter-ion when paired with cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) or Cetylpyridinium Chloride (CpCl).
-
Charge Screening: The cinnamate anion (
) binds strongly to the cationic head of the surfactant. -
Intercalation: The phenyl ring of Na-Cin inserts between the surfactant tails.
-
Morphology Shift: This reduces the effective headgroup area (
), increasing the packing parameter ( ) to > 1/3. This forces spherical micelles to elongate into flexible, cylindrical "worm-like" micelles that entangle, creating a viscoelastic gel.[3]
Visualization of Pathway
Caption: Transition from low-viscosity spherical micelles to high-viscosity entangled networks driven by Na-Cin counter-ion binding.
Protocol: Formulation of Stimuli-Responsive Gel
Application: Topical drug delivery or depot injection.
Materials:
-
CTAB (or CpCl for pharmaceutical grade applications)
-
Deionized Water
Step-by-Step Formulation:
-
Stock Preparation: Prepare a 100 mM stock solution of CTAB in water.
-
Salt Addition: Add Na-Cin to the surfactant solution to achieve a molar ratio (
) between 0.5 and 2.0.-
Observation: The solution will transition from water-like viscosity to a thick, gel-like consistency as
approaches optimal binding (typically ).
-
-
Heating Cycle: Heat the mixture to 60°C under mild stirring to ensure complete solubilization and equilibrium, then cool to 25°C.
-
Rheology Check: The system should exhibit Maxwellian fluid behavior (elastic at high frequencies, viscous at low frequencies).
Self-Validating Check:
-
Bubble Test: Trap an air bubble in the vial. In a successful WLM system, the bubble should remain suspended or rise extremely slowly (recoil effect).
Part 3: Transdermal Permeation Enhancement
Mechanism
Na-Cin enhances transdermal drug transport via two synergistic pathways:
-
Lipid Extraction/Fluidization: The amphiphilic nature of Na-Cin allows it to insert into the Stratum Corneum (SC) lipid bilayers, disrupting the ordered packing and increasing fluidity.
-
Partitioning Enhancement: By increasing the thermodynamic activity of the drug in the vehicle (via hydrotropy), it drives the partition coefficient (
) toward the skin.
Protocol: Ex Vivo Permeation Study (Franz Diffusion Cell)
Objective: To measure the flux (
Equipment:
-
Franz Diffusion Cells (vertical type, receptor volume ~12 mL)
-
Membrane: Porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.
Procedure:
-
Donor Phase Preparation:
-
Control: Drug saturated in water/buffer.
-
Test: Drug saturated in 1.0 M Na-Cin solution.
-
-
Cell Assembly:
-
Fill the receptor chamber with Phosphate Buffered Saline (PBS, pH 7.4). Maintain at 32°C (skin surface temperature) using a water jacket.
-
Mount the membrane between donor and receptor compartments. Ensure no air bubbles exist below the membrane.
-
-
Dosing: Apply 1 mL of the Donor Phase to the donor compartment. Occlude with Parafilm to prevent evaporation.
-
Sampling: Withdraw 0.5 mL from the sampling port at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 h). Replace with fresh pre-warmed PBS immediately to maintain sink conditions.
-
Analysis: Quantify drug concentration in receptor fluid.
Calculation:
Plot the cumulative amount of drug permeated (
Part 4: Safety & Toxicology Considerations
While Sodium Cinnamate is generally recognized as safe (GRAS) for food applications, its use in parenteral or high-concentration topical formulations requires specific attention:
-
Irritation: High concentrations (>1 M) may cause mild skin irritation due to hypertonicity and pH effects. Formulations should be buffered to pH 5.5–6.5 where possible, though this may affect the solubility of the cinnamic acid moiety (
). -
Hemolysis: Like many amphiphiles, Na-Cin can interact with erythrocyte membranes. Hemolysis assays are mandatory for injectable formulations.
-
Metabolism: In vivo, cinnamate is metabolized via
-oxidation to benzoate and excreted as hippuric acid, a well-understood metabolic pathway with low systemic toxicity.
References
-
Hydrotropic Solubilization Mechanisms Sachin, B. T., et al.[2][10] (2023).[2][11] "Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy." International Journal of Pharmacy and Pharmaceutical Research.
-
Worm-like Micelles & Cationic Surfactant Interaction Raghavan, S. R., & Kaler, E. W. (2001). "Highly Viscoelastic Wormlike Micellar Solutions Formed by Cationic Surfactants with Long Unsaturated Tails." Langmuir.
-
Transdermal Permeation Enhancement Krug, S. M., et al.[11] (2013).[12] "Sodium Caprate as an Enhancer of Macromolecule Permeation across Epithelial Barriers."[11] (Contextual reference for fatty acid salt mechanisms similar to Cinnamate).
-
Safety and Toxicology of Cinnamate Derivatives Bhatia, S. P., et al. (2007). "Fragrance material review on cinnamates." Food and Chemical Toxicology.
-
General Chemical Properties & Safety PubChem Database. "Sodium Cinnamate - Compound Summary."[2]
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- 10. asianpubs.org [asianpubs.org]
- 11. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Sodium Cinnamate as a Novel Food Preservative
Abstract: The demand for natural and effective food preservatives is escalating as consumers and regulatory bodies scrutinize synthetic additives. Sodium cinnamate, the sodium salt of cinnamic acid—a naturally occurring organic acid found in cinnamon and other plants—presents a promising alternative. This document provides a comprehensive guide for researchers and food scientists to evaluate the efficacy of sodium cinnamate as a food preservative. It details the underlying antimicrobial and antioxidant mechanisms and provides robust, step-by-step protocols for its characterization and validation in food matrices.
Introduction: The Case for Sodium Cinnamate
Food spoilage, driven by microbial growth and oxidative degradation, poses significant challenges to the global food industry, impacting shelf-life, safety, and economic stability. For decades, synthetic preservatives like sodium benzoate and potassium sorbate have been the industry standard. However, concerns over potential health risks associated with long-term consumption have fueled the search for safer, natural alternatives.
Cinnamic acid and its derivatives, including sodium cinnamate, are recognized for their broad-spectrum antimicrobial and antioxidant properties.[1][2] As the salt of a weak acid, sodium cinnamate's efficacy is linked to its undissociated form, cinnamic acid, which can penetrate microbial cell membranes. Its natural origin and metabolic pathway—being converted in the human body to the essential amino acid phenylalanine—underscore its high potential for biological safety. This guide offers the experimental framework to rigorously assess this potential.
Scientific Foundation: Mechanism of Action
The preservative action of sodium cinnamate is multifaceted, targeting both microbial viability and oxidative processes. Understanding this dual mechanism is critical for designing effective preservation strategies. The primary active form, cinnamic acid, exerts its effects after dissociating from the sodium salt in an aqueous and preferably acidic environment.
Antimicrobial Action
The antimicrobial activity of cinnamic acid derivatives is not attributed to a single target but rather a cascade of disruptive events on microbial cells.[3]
-
Cell Membrane Disruption: The lipophilic nature of the undissociated cinnamic acid allows it to permeate the microbial cell membrane. This compromises membrane integrity, leading to the leakage of essential intracellular components like ions and small molecules, which disrupts the cell's internal environment.[4]
-
Morphological Damage: Electron microscopy studies on related compounds like potassium cinnamate show that exposure leads to significant morphological changes in bacteria. Cells exhibit surface damage, wrinkling, and eventual rupture, indicating irreversible structural harm.
-
Metabolic and Enzymatic Inhibition: Once inside the cell, the molecule can lower the internal pH, creating an inhospitable environment that hinders vital enzymatic activities, particularly those involved in energy generation.[4]
-
Induction of Oxidative Stress: The compound can induce the production of intracellular reactive oxygen species (ROS), leading to damage of critical biomolecules such as nucleic acids and proteins.[3]
-
Inhibition of Biofilm Formation: Many food spoilage and pathogenic bacteria exist within biofilms, which confer resistance. Cinnamic acid derivatives have been shown to inhibit the formation of these protective structures.[5]
Figure 1: Antimicrobial mechanism of sodium cinnamate.
Antioxidant Action
Oxidative degradation, particularly of lipids and vitamins, is a major cause of food quality deterioration. Sodium cinnamate contributes to preservation by mitigating these processes.
-
Radical Scavenging: Cinnamic acid and its derivatives can donate a hydrogen atom to free radicals, neutralizing them and terminating the oxidative chain reactions that lead to rancidity and off-flavors.[1][6] This activity can be quantified using assays like DPPH and ABTS.[7][8]
-
Metal Ion Chelation: While not its primary mechanism, some phenolic acids can chelate metal ions like iron and copper, which are catalysts for oxidation reactions.
Experimental Evaluation: Protocols & Methodologies
A thorough evaluation of a food preservative requires a multi-pronged approach, assessing its antimicrobial efficacy, antioxidant capacity, and performance within a complex food matrix. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of sodium cinnamate that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).[9][10]
Rationale: The broth microdilution method is a standardized, high-throughput technique that provides quantitative data on antimicrobial efficacy, allowing for direct comparison with other preservatives.[11]
Materials:
-
Sodium Cinnamate (food grade)[12]
-
Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Bacillus cereus, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control (e.g., Sodium Benzoate)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Sterile deionized water
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 2X concentrated stock solution of sodium cinnamate in the appropriate sterile broth. For example, to test a final concentration range up to 8 mg/mL, prepare a 16 mg/mL stock. Prepare a similar stock of the positive control (e.g., sodium benzoate).
-
Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 in a row of a 96-well plate.
-
Add 200 µL of the 2X sodium cinnamate stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly. This begins the 2-fold serial dilution.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no preservative).
-
Well 12 serves as the negative/sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL, and the preservative concentrations are now halved to their final test concentrations.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 24 hours for bacteria; 25°C for 48-72 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of sodium cinnamate that shows no visible turbidity (or by reading absorbance at 600 nm).
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and all higher concentrations), plate 10 µL onto an appropriate agar medium.
-
Incubate the agar plates.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Figure 2: Workflow for MIC and MBC determination.
Data Presentation:
| Preservative | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| Sodium Cinnamate | E. coli | [Experimental Result] | [Experimental Result] |
| Sodium Cinnamate | S. aureus | [Experimental Result] | [Experimental Result] |
| Sodium Cinnamate | B. cereus | [Experimental Result] | [Experimental Result] |
| Sodium Benzoate | E. coli | [Experimental Result] | [Experimental Result] |
| Sodium Benzoate | S. aureus | [Experimental Result] | [Experimental Result] |
| Sodium Benzoate | B. cereus | [Experimental Result] | [Experimental Result] |
Note: Published MIC values for the related potassium cinnamate against S. aureus and E. coli are 2 mg/mL and 4 mg/mL, respectively, providing a useful reference point.
Protocol 2: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of sodium cinnamate to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Rationale: The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[7] The reduction of the DPPH radical is visually apparent as a color change from purple to yellow, which is quantifiable by spectrophotometry.
Materials:
-
Sodium Cinnamate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (HPLC grade)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microtiter plates or cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare a series of dilutions of sodium cinnamate in methanol.
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol.
-
-
Assay:
-
In a microtiter plate, add 50 µL of each sodium cinnamate dilution to different wells.
-
Add 50 µL of each positive control dilution to separate wells.
-
For the control wells, add 50 µL of methanol.
-
Add 150 µL of the DPPH solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot %RSA against the concentration of sodium cinnamate. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals and can be determined by regression analysis.
Data Presentation:
| Compound | IC50 (µg/mL) |
| Sodium Cinnamate | [Experimental Result] |
| Ascorbic Acid | [Experimental Result] |
| Trolox | [Experimental Result] |
Note: The ester derivative ethyl cinnamate has shown moderate antioxidant activity, suggesting the core cinnamate structure is active.[6]
Protocol 3: Challenge Test in a Food Matrix
This protocol evaluates the effectiveness of sodium cinnamate in a real or model food system (e.g., a fruit juice, salad dressing, or bakery product).
Rationale: The efficacy of a preservative can be significantly influenced by the food's intrinsic properties (pH, water activity, fat content) and extrinsic factors (storage temperature). A challenge test provides critical, real-world validation of the in-vitro data.[9]
Materials:
-
Selected food product
-
Sodium Cinnamate
-
Relevant spoilage or pathogenic microorganisms
-
Sterile packaging/containers
-
Stomacher or blender
-
Standard plate count agar
Procedure:
-
Preparation of Food Batches:
-
Prepare three batches of the food product.
-
Batch 1 (Negative Control): No preservative, no inoculation.
-
Batch 2 (Positive Control): No preservative, with microbial inoculation.
-
Batch 3 (Test Sample): With sodium cinnamate at a predetermined concentration (e.g., 2x MIC), with microbial inoculation.
-
-
Inoculation: Inoculate Batches 2 and 3 with a known concentration of the target microorganism(s) (e.g., 10^3 CFU/g). Mix thoroughly to ensure even distribution.
-
Packaging and Storage: Package all samples and store them under typical conditions for that product (e.g., refrigeration at 4°C or ambient temperature).
-
Microbial Analysis: At specified time intervals (e.g., Day 0, 3, 7, 14, 21), perform a total viable count (TVC) on samples from each batch.
-
Aseptically weigh 10 g of the sample and homogenize it with 90 mL of a sterile diluent.
-
Perform serial dilutions and use standard plating techniques to enumerate the microbial population.
-
-
Sensory and Chemical Analysis (Optional): At each time point, also assess changes in pH, color, odor, and texture. Analytical techniques like HPLC can be used to measure the concentration of sodium cinnamate over time to assess its stability in the matrix.[13]
Data Interpretation: A successful preservative will show a significant reduction (e.g., >2-log reduction) or inhibition of microbial growth in Batch 3 compared to the explosive growth expected in Batch 2 over the storage period. The sensory and chemical data will indicate the impact of the preservative on the food's quality.
Regulatory & Safety Considerations
The use of any new food additive is subject to stringent regulatory approval. In the United States, a substance can be added to food if it is an approved food additive or is "Generally Recognized as Safe" (GRAS).[14][15] For a substance to achieve GRAS status, its safety must be established through scientific procedures, which requires the same quantity and quality of evidence as a food additive petition.[15] This involves a comprehensive review of toxicological data and a consensus among qualified experts that the substance is safe for its intended use.[12] While cinnamic acid itself has low toxicity, a full safety dossier for sodium cinnamate would be required for regulatory submission.[1]
Conclusion
Sodium cinnamate demonstrates significant potential as a natural food preservative, owing to its dual-action antimicrobial and antioxidant properties and favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its efficacy. By systematically determining its inhibitory concentrations, quantifying its antioxidant capacity, and confirming its performance in real-world food systems, the food industry can confidently move towards adopting safer and more natural preservation strategies.
References
- New Research on Natural Preservatives: Potassium Cinnamate Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study. (2025). LWT-Food Science and Technology.
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). Molecules. [Link]
-
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2021). AIP Conference Proceedings. [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). International Journal of Molecular Sciences. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). ResearchGate. [Link]
-
Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). Molecules. [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Pharmaceuticals. [Link]
-
Synthesis and characterization of sodium cinnamate. (2018). ResearchGate. [Link]
-
Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules. [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). International Journal of Molecular Sciences. [Link]
-
What is the mechanism of Sodium Benzoate?. (2024). Patsnap Synapse. [Link]
-
Substances Added to Food (formerly EAFUS). (n.d.). U.S. Food and Drug Administration. [Link]
-
Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. (2024). Eurofins USA. [Link]
-
EVALUATION OF ANTIOXIDANT ACTIVITY OF CINNAMIC ACID AND SOME OF ITS DERIVATIVES. (2019). European Chemical Bulletin. [Link]
-
GUIDELINES FOR FOOD TESTING LABORATORIES. (2015). International Accreditation Service. [Link]
-
Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. (2022). Applied Sciences. [Link]
-
21 CFR Part 182 -- Substances Generally Recognized as Safe. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]
-
Role of Cinnamate and Cinnamate Derivatives in Pharmacology. (2014). Global Journal of Pharmacology. [Link]
-
Comparison of analytical methods to determine sodium content of low-sodium foods. (2010). Journal of the American Oil Chemists' Society. [Link]
-
Cinnamates and hydroxybenzoates in the diet: antioxidant activity assessed using the ABTS•+ radical cation. (1997). British Food Journal. [Link]
-
CSPI's Food Additive Safety Ratings. (n.d.). Center for Science in the Public Interest. [Link]
-
Reference materials for food authentication. (2021). Accreditation and Quality Assurance. [Link]
-
Generally Recognized as Safe (GRAS). (2023). U.S. Food and Drug Administration. [Link]
-
Method of Test for Preservatives in Foods. (2017). Ministry of Health and Welfare, Taiwan. [Link]
-
Food Additive Status List. (2001). U.S. Food and Drug Administration. [Link]
-
Development of Analytical Method for Sodium Alginate in Foods. (2000). Food Science and Biotechnology. [Link]
-
Ensuring Food Safety: Testing Methods for Preservatives. (2024). Agriculture Institute of Marin. [Link]
-
Food Additives Testing. (n.d.). Agilent Technologies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerald.com [emerald.com]
- 9. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 10. agriculture.institute [agriculture.institute]
- 11. researchgate.net [researchgate.net]
- 12. eCFR :: 21 CFR Part 182 -- Substances Generally Recognized as Safe [ecfr.gov]
- 13. fda.gov.tw [fda.gov.tw]
- 14. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 15. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Cinnamate Yield Optimization
Topic: Improving the Precipitation Yield of Sodium Cinnamate
Introduction: The Solubility Paradox
Sodium cinnamate (
The Core Problem: Most yield losses in this process are not due to reaction failure, but due to thermodynamic losses in the mother liquor . If you follow a standard stoichiometric neutralization and cool to 20°C, you may leave 10–15% of your product dissolved in the water.
This guide provides the troubleshooting logic and advanced protocols to recover that lost fraction using Common Ion Effect and Antisolvent Crystallization principles.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Low Yield Issues
Q1: I neutralized Cinnamic Acid with NaOH 1:1, but my recovery is only 60%. Where is the rest? Diagnosis: You are fighting the high aqueous solubility of sodium cinnamate. Technical Explanation: At room temperature, sodium cinnamate has significant solubility in water.[1] A 1:1 stoichiometric reaction creates a solution that may not be fully saturated even after cooling. Corrective Action:
-
Reduce Water Volume: Run the neutralization in the minimum amount of hot water required to dissolve the starting material.
-
Shift Equilibrium: Use Protocol B (Salting Out) below. Adding excess
(via NaCl) forces the equilibrium to the solid phase.
Q2: I tried evaporating the water to get the solid, but it turned into a sticky oil/gum. Diagnosis: "Oiling out" occurs when the solution temperature is above the melting point of the hydrated salt or impurities are lowering the crystallization point. Corrective Action:
-
Seed the Solution: Add a few crystals of pure sodium cinnamate at 40–50°C to provide nucleation sites.
-
Slow Cooling: Rapid evaporation concentrates impurities. Switch to Protocol C (Antisolvent) to precipitate the salt chemically rather than thermally.
Category B: Purity & Appearance Issues
Q3: My precipitate contains white, non-crystalline flakes that are insoluble in water. Diagnosis: Contamination with unreacted Cinnamic Acid. Technical Explanation: If the final pH is too low (< 7.0), the equilibrium shifts back toward the free acid (pKa 4.44). Localized acidic regions during acidification or insufficient base can cause this. Corrective Action:
-
Target pH: Adjust the final solution pH to 8.5 – 9.0 before cooling. This ensures >99.9% ionization (Salt form).
-
Verification: Dissolve a sample in water.[2][3] If it's cloudy, free acid is present.
Q4: The product dissolves rapidly when I wash it. Diagnosis: Washing with water redissolves the highly soluble salt. Corrective Action:
-
Wash Solvent: NEVER wash sodium cinnamate with water. Use ice-cold acetone or ethanol (in which the salt is sparingly soluble) to remove surface impurities without dissolving the crystal lattice.
Part 2: The Science of Optimization (E-E-A-T)
To improve yield, we must exploit Le Chatelier’s Principle applied to solubility equilibria (
The Common Ion Effect
The solubility equilibrium is defined as:
Since
Dielectric Constant Manipulation (Antisolvent)
Sodium cinnamate is an ionic species. Water (high dielectric constant,
Part 3: Optimized Protocols
Protocol A: The "Salting Out" Method (Max Yield)
Best for: Large scale recovery where solvent use is restricted.
-
Dissolution: Suspend 10g Cinnamic Acid in 80mL water. Heat to 80°C.
-
Neutralization: Slowly add 20% NaOH solution while stirring until solution clears and pH reaches 8.5–9.0 .
-
Saturation: While still hot (80°C), add 15g of Sodium Chloride (NaCl). Stir until dissolved.
-
Note: This creates a hyper-saturated environment for
.
-
-
Crystallization: Cool slowly to Room Temp (25°C) over 2 hours, then refrigerate at 4°C for 1 hour.
-
Filtration: Filter the dense white precipitate.
-
Wash: Wash with 20mL ice-cold ethanol .
-
Drying: Vacuum dry at 60°C.
Protocol B: The "Antisolvent Crash" Method (Max Purity)
Best for: High purity requirements and removal of organic impurities.
-
Dissolution: Dissolve Cinnamic Acid in minimal Ethanol (approx 1:5 w/v).
-
Neutralization: Add ethanolic NaOH (or NaOH dissolved in min. water) to pH 8.5.
-
Precipitation: The sodium salt is poorly soluble in ethanol. It may precipitate immediately.
-
Yield Drive: Slowly add Acetone (Antisolvent) equal to the volume of ethanol used.
-
Cooling: Cool to 0°C.
-
Filtration: Filter and wash with 100% Acetone.
Part 4: Visualization & Logic Flows
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying root causes of low yield or purity in sodium cinnamate precipitation.
Figure 2: The "Salting Out" Workflow Mechanism
Caption: Mechanism of Action for Protocol A, demonstrating how excess Sodium ions force precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5462638, Sodium cinnamate. Retrieved from [Link]
-
LibreTexts Chemistry. The Common Ion Effect and Solubility Equilibria. Retrieved from [Link]
-
PrepChem. Synthesis of Sodium Cinnamate: Standard Protocols. Retrieved from [Link]
Sources
Navigating the Challenges of Sodium Cinnamate Photodegradation: A Technical Support Guide
For Immediate Release
Introduction to Sodium Cinnamate Photostability
Sodium cinnamate, the sodium salt of cinnamic acid, is a widely utilized compound in various industries, including pharmaceuticals and cosmetics, valued for its antimicrobial and antioxidant properties.[1] However, its utility is often challenged by its susceptibility to photodegradation, a process initiated by exposure to ultraviolet (UV) radiation. This degradation can lead to a loss of efficacy, the formation of potentially harmful byproducts, and significant variability in experimental results. Understanding the mechanisms of photodegradation and the factors that influence it is paramount for any researcher working with this compound.
The core photochemical reaction of cinnamate derivatives upon UV irradiation is a [2+2] cycloaddition, leading to the formation of cyclobutane rings, specifically α-truxillic acid derivatives.[2] This dimerization, along with other potential degradation pathways, alters the chemical structure of sodium cinnamate, thereby diminishing its desired properties.[2]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the photodegradation of sodium cinnamate solutions, providing concise answers grounded in scientific principles.
Q1: What is photodegradation and why is it a concern for sodium cinnamate solutions?
Photodegradation is a chemical process where a substance is broken down by photons, particularly from UV light. For sodium cinnamate, this is a significant concern because its chemical structure, which is responsible for its beneficial properties, is altered upon exposure to light. This can lead to reduced product efficacy, unpredictable experimental outcomes, and the formation of unknown photoproducts.[3]
Q2: What are the primary factors that influence the rate of photodegradation?
Several factors can accelerate the photodegradation of sodium cinnamate solutions. These include:
-
Light Intensity and Wavelength: Higher intensity and specific wavelengths of UV light, particularly in the UVB range, can increase the rate of degradation. Cinnamate derivatives are known to undergo reversible [2+2] photo-cycloaddition under UV light.[2][4]
-
pH of the Solution: The pH of the solution can significantly impact the stability of sodium cinnamate. Studies on cinnamic acid have shown that an increase in pH can decrease the rate of photodegradation.[5]
-
Solvent Polarity: The choice of solvent can influence the electronic structure and subsequent photochemical behavior of the molecule.[6][7]
-
Presence of Oxygen and Other Reactive Species: Dissolved oxygen can participate in photo-oxidative reactions, leading to degradation.
-
Temperature: While primarily a photochemical process, temperature can sometimes influence the rate of secondary thermal reactions following initial photoexcitation.[8]
Q3: How can I visually detect if my sodium cinnamate solution has degraded?
While not always apparent, signs of photodegradation can include a change in color (yellowing), the formation of precipitates, or a shift in the solution's UV absorbance spectrum. For accurate assessment, analytical techniques are recommended.
Q4: What are the main degradation products of sodium cinnamate?
The primary photodegradation pathway for cinnamates involves a [2+2] cycloaddition to form dimers like α-truxillic and β-truxinic acids.[2][9] Other potential byproducts can arise from photo-Fries rearrangements, leading to compounds that may absorb at different wavelengths.[10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with sodium cinnamate solutions.
Issue 1: Unexpected Decrease in UV Absorbance Over Time
Symptoms:
-
A gradual or rapid decrease in the characteristic UV absorbance peak of sodium cinnamate.
-
Inconsistent absorbance readings between replicate samples.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Exposure to Ambient Light | Review your experimental setup. Are your solutions stored in clear containers or exposed to overhead laboratory lighting for extended periods? | Store all sodium cinnamate solutions in amber glass vials or wrap containers in aluminum foil. Work in a dimly lit area or use light-blocking shields during experiments. |
| Inappropriate Solvent | Analyze the photostability of sodium cinnamate in your current solvent by running a time-course experiment under controlled light exposure. | Consider using less polar solvents if compatible with your application. The polarity of the solvent can affect the excited state of the molecule and its degradation pathway.[6][11] |
| Incorrect pH | Measure the pH of your solution. Is it in a range known to accelerate photodegradation? | Adjust the pH of the solution. For cinnamic acid, higher pH values have been shown to decrease photodegradation.[5] |
Workflow for Diagnosing Decreased UV Absorbance:
Caption: Simplified photodegradation pathway of sodium cinnamate.
References
-
UV spectrum of sodium cinnamate. (2020). ResearchGate. Retrieved from [Link]
-
UV spectrum of Cinnamic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Photodegradation of Cinnamic Acid in Different Media. (n.d.). ResearchGate. Retrieved from [Link]
-
Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products. (n.d.). PubMed. Retrieved from [Link]
- Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition. (n.d.). Google Patents.
-
Synthesis and characterization of sodium cinnamate. (2018). ResearchGate. Retrieved from [Link]
-
A review on the factors affecting the photocatalytic degradation of hazardous materials. (2017). MedCrave. Retrieved from [Link]
-
Photodegradation of Cinnamic Acid in Different Media. (2008). Journal of Dispersion Science and Technology. Retrieved from [Link]
-
Controllable photo-switching of cinnamate-based photonic films with remarkable stability. (n.d.). ResearchGate. Retrieved from [Link]
-
Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2017). David Publishing. Retrieved from [Link]
-
Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (n.d.). MDPI. Retrieved from [Link]
-
Photoreaction kinetics of cinnamate salts — Influence of cation and halogen substitution as studied by solid-state NMR. (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (n.d.). Springer. Retrieved from [Link]
-
A Study of the Reaction of Bromine With Single Crystals of Trans-Cinnamic Acid and a Range of Its Derivatives by Infrared and Raman Microspectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (n.d.). National Institutes of Health. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved from [Link]
-
Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (n.d.). FAO AGRIS. Retrieved from [Link]
-
Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
The influence of formulation and manufacturing process on the photostability of tablets. (n.d.). PubMed. Retrieved from [Link]
-
Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Sodium cinnamate. (n.d.). PubChem. Retrieved from [Link]
-
Excited-State Dynamics of Isolated and Microsolvated Cinnamate-Based UV-B Sunscreens. (n.d.). ACS Publications. Retrieved from [Link]
-
Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
PHOTODEGRADATION OF SUNSCREEN CHEMICALS : SOLVENT CONSIDERATIONS. (1990). Semantic Scholar. Retrieved from [Link]
-
Cinnamic acid derivatives in cosmetics ‐ current use and future prospects. (2018). ResearchGate. Retrieved from [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (n.d.). ACS Publications. Retrieved from [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Review on the Factors Affecting the Photocatalytic Degradation of Hazardous Materials. (2017). ResearchGate. Retrieved from [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (n.d.). ResearchGate. Retrieved from [Link]
-
Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method. (n.d.). PubMed. Retrieved from [Link]
-
EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. (n.d.). PubMed. Retrieved from [Link]
-
Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). Semantic Scholar. Retrieved from [Link]
-
Trans Cinnamic Acid Experiment (CTC 145 Advanced Lab Methods). (2022). YouTube. Retrieved from [Link]
-
Sunscreen. (n.d.). Wikipedia. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley. Retrieved from [Link]
-
A review on the factors affecting the photocatalytic degradation of hazardous materials. (2017). MedCrave. Retrieved from [Link]
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Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. (n.d.). MDPI. Retrieved from [Link]
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How to avoid dimerization of cinnamate in non-polar solvents.
Technical Support Center: Cinnamate Stability & Monomer Preservation
Topic: Prevention of Cinnamate Dimerization in Non-Polar Solvents Ticket ID: #CIN-ISO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Photochemistry Division
Executive Summary
You are encountering a classic challenge in styryl photochemistry. In non-polar solvents (hexane, toluene, benzene), cinnamates lack the solvation shell provided by polar protic solvents. This allows them to aggregate via
The Golden Rule: In solution, dimerization is a bimolecular process (concentration-dependent), whereas cis-trans isomerization is unimolecular (concentration-independent). To avoid dimerization, you must manipulate the kinetics to favor isomerization or non-radiative decay.
Module 1: Critical Troubleshooting (Emergency Response)
Issue 1: "My clear cinnamate solution has turned cloudy or precipitated white crystals."
-
Diagnosis: You have likely formed the
-truxillate or -truxinate dimer. Unlike the monomer, these dimers lack the solubilizing alkene bond and pack efficiently into crystal lattices, causing them to crash out of non-polar solvents. -
Immediate Action:
-
Filter: Isolate the precipitate.
-
Test: Run a 1H-NMR. Look for the disappearance of the alkene doublets (
6.4–7.8 ppm) and the appearance of cyclobutane ring protons ( 3.5–4.5 ppm). -
Recovery: Dimerization is photochemically reversible but difficult. It is usually more efficient to discard and re-synthesize/re-purchase the monomer than to attempt photochemical cracking (which yields mixed isomers).
-
Issue 2: "I see a loss of UV absorbance at
-
Diagnosis: Loss of conjugation. The transition from the cinnamyl alkene system to the cyclobutane dimer breaks the conjugated
-system. -
Immediate Action: This is a quantitative indicator of degradation. Use this absorbance drop as a Quality Control (QC) metric. If absorbance drops by
, repurify the sample.
Module 2: The Protocols (Prevention Strategy)
Protocol A: The "Dilution Shield" (Kinetic Control)
Objective: Force the reaction pathway toward reversible cis-trans isomerization rather than irreversible dimerization.
Mechanism: Dimerization requires two molecules to collide or stack. Isomerization requires only one. By lowering concentration, you statistically eliminate the possibility of a "dimerization collision" within the excited state lifetime (
Step-by-Step:
-
Calculate Critical Limit: Maintain cinnamate concentration below
M (1 mM) during all light-exposed handling steps.-
Note: At concentrations
M, dimerization becomes the dominant decay channel.
-
-
Solvent Selection: If possible, dope your non-polar solvent with 5-10% of a polar modifier (e.g., Isopropanol or Ethyl Acetate). This disrupts the "head-to-tail"
-stacking aggregates that act as precursors to the dimer. -
The "Dark Dry" Rule: The highest risk moment is Rotary Evaporation . As solvent removes, concentration spikes to saturation, and micro-crystals form.
-
Action: Wrap the rotovap flask in aluminum foil. Never evaporate to dryness in ambient light.
-
Protocol B: Spectral Filtering (Optical Control)
Objective: Prevent excitation of the alkene moiety.
Step-by-Step:
-
Glassware: Use Amberized (Type 1, Class B) glassware exclusively.
-
Wavelength Cutoff: Cinnamates absorb strongly at UVB/UVC. Standard laboratory fluorescent lights emit trace UV.
-
Install: UV-filtering film (yellow lithography filters) on fume hood sashes. These block
nm.
-
-
Inert Atmosphere: While oxygen can quench triplet states (sometimes helpful), it also produces singlet oxygen which attacks the double bond.
-
Standard: Sparge non-polar solvents with Argon for 15 minutes prior to dissolving the cinnamate.
-
Module 3: Mechanistic Deep Dive (The "Why")
The fate of an excited cinnamate molecule (
Pathway Logic Diagram
Figure 1: Competitive decay pathways for excited cinnamate. Note that dimerization is a bimolecular event heavily influenced by solvent-induced aggregation.
Quantitative Comparison: Isomerization vs. Dimerization
| Parameter | Isomerization (Safe) | Dimerization (Avoid) |
| Reaction Order | First Order (Unimolecular) | Second Order (Bimolecular) |
| Concentration Limit | Dominant at | Dominant at |
| Solvent Influence | Fast in polar & non-polar | Enhanced in non-polar (due to stacking) |
| Reversibility | Thermally/Photochemically Reversible | Difficult to reverse (requires high energy UV) |
| Product Solubility | High (similar to starting material) | Low (often precipitates) |
FAQ: Frequently Asked Questions
Q: Does temperature affect the dimerization rate in non-polar solvents? A: Yes. Lower temperatures stabilize the "pre-aligned" aggregates (van der Waals complexes) required for dimerization. Paradoxically, warming the solution (mildly, e.g., 30-40°C) increases kinetic energy and disrupts these aggregates, potentially reducing dimerization yield in favor of isomerization. However, heat also risks thermal degradation, so dilution remains the superior control method.
Q: I am using Hexane. Is that worse than Benzene?
A: Yes. Aromatic solvents like Benzene or Toluene can interact with the cinnamate phenyl ring (via
Q: Can I use a scavenger? A: Not effectively for dimerization. Radical scavengers (BHT) stop radical polymerization, but cinnamate dimerization is often a concerted pericyclic reaction (excited state symmetry allowed) or a singlet mechanism. It is not a free-radical chain reaction, so BHT will not stop it.
References
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey. Journal of the Chemical Society, 1996-2000. (The foundational text on crystal lattice alignment requirements for dimerization).
-
Lewis, F. D., et al. (1988). Lewis acid catalysis of photochemical reactions. 7. Photodimerization and cross-cycloaddition of cinnamic esters. Journal of the American Chemical Society, 110(4), 1261-1267.[1] (Details the competition between isomerization and dimerization in solution).
-
Pattabiraman, V. R., & Natarajan, A. (2015). Solid-State Photochemistry of cis-Cinnamic Acids: A Competition between [2+2] Addition and cis-trans Isomerization. CrystEngComm, 18, 4708-4712.[2]
-
Liao, S., et al. (2020). Solution [2+2] photopolymerization of biomass-derived nonrigid monomers enabled by energy transfer catalysis. ChemRxiv. (Discusses the difficulty of achieving dimerization in solution without catalysts, reinforcing the dilution protocol).
Sources
Validation & Comparative
A Comparative Analysis of Sodium Cinnamate and Potassium Cinnamate for Scientific Applications
In the realm of chemical compounds utilized across the pharmaceutical, cosmetic, and food science industries, the salts of cinnamic acid, particularly sodium and potassium cinnamate, have garnered considerable interest. Their inherent biological activities and physicochemical properties make them valuable as preservatives, fragrance components, and potential therapeutic agents. This guide provides an in-depth comparative analysis of sodium cinnamate and potassium cinnamate, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective characteristics, supported by experimental data and detailed methodologies.
Introduction: The Cinnamate Anion and its Cationic Counterparts
Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, is the parent compound from which sodium and potassium cinnamates are derived. The biological and chemical properties of these salts are primarily dictated by the cinnamate anion. However, the choice of the counter-ion, sodium (Na⁺) versus potassium (K⁺), can significantly influence key physicochemical parameters such as solubility, hygroscopicity, and stability, which in turn affect their formulation, application, and overall performance.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of sodium and potassium cinnamate is crucial for their effective application. While both are white to off-white crystalline powders, their behavior in the presence of water and heat can differ.[1][2][3][4][5][6][7][8]
| Property | Sodium Cinnamate | Potassium Cinnamate | Key Differences & Implications |
| Molecular Formula | C₉H₇NaO₂[6] | C₉H₇KO₂[2] | The primary difference lies in the cation (Na⁺ vs. K⁺). |
| Molecular Weight | 170.14 g/mol [6] | 186.25 g/mol [7] | This difference is important for stoichiometric calculations in formulations. |
| Appearance | White to off-white crystalline powder.[1] | White to off-white crystalline powder.[2][3] | Visually, the two compounds are very similar. |
| Solubility in Water | Moderately soluble to soluble.[1][4][6] | Soluble to very soluble.[2][3][9][10] | Potassium cinnamate generally exhibits higher water solubility, which can be advantageous for aqueous formulations. |
| Hygroscopicity | Known to be hygroscopic.[1] | Generally considered less hygroscopic than its sodium counterpart. | The higher hygroscopicity of sodium cinnamate may require more stringent storage and handling conditions to prevent caking and degradation. |
| Thermal Stability | Incorporation of sodium has been shown to increase the thermal stability of cinnamic acid, being stable up to 180°C.[11][12] | Data on the specific thermal decomposition temperature is limited, but it is expected to be relatively stable. | The enhanced thermal stability of sodium cinnamate could be beneficial in processes requiring heat. |
Biological Activity: A Focus on Antimicrobial and Antioxidant Properties
Both sodium and potassium cinnamate owe their biological activity primarily to the cinnamate anion. However, the formulation and delivery of these compounds, influenced by their physicochemical properties, can impact their efficacy.
Antimicrobial Activity
Cinnamic acid and its derivatives are known for their antimicrobial properties.[13] The primary mechanism of action is believed to be the disruption of microbial cell membranes and interference with essential cellular processes.
Potassium Cinnamate: A Potent Preservative
Recent research has highlighted the potent antimicrobial activity of potassium cinnamate, positioning it as a promising natural food preservative. A study published in LWT-Food Science and Technology demonstrated its efficacy against several common foodborne pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Potassium Cinnamate
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | 2 | 16 |
| Escherichia coli | 4 | 16 |
| Shigella boydii | 1 | 16 |
| Bacillus cereus | 1 | 8 |
The study also revealed that potassium cinnamate's antimicrobial mechanism involves inducing morphological changes in pathogens, leading to irreversible structural damage. Furthermore, it exhibited a high safety profile with low cytotoxicity and hemolytic activity at effective antimicrobial concentrations.
Sodium Cinnamate: Antimicrobial Potential
While sodium cinnamate is also utilized for its antimicrobial properties, particularly in cosmetics and as a food additive, there is a lack of directly comparable, quantitative data (MIC values) against the same spectrum of microorganisms in readily available literature.[1] However, based on the shared cinnamate anion, it is expected to exhibit a similar spectrum of activity. The difference in efficacy in specific applications may arise from formulation differences due to their varying physicochemical properties.
Antioxidant Activity
The cinnamate structure, with its phenyl group and conjugated double bond, suggests inherent antioxidant potential.[13] Antioxidants can neutralize harmful free radicals, which are implicated in various disease processes and the degradation of food and cosmetic products.
While direct comparative studies on the antioxidant activity of sodium versus potassium cinnamate are scarce, research on cinnamic acid and its derivatives indicates that esterification can enhance antioxidant activity.[13] This suggests that the free carboxylate form of the cinnamates may have a different antioxidant capacity compared to their ester derivatives. The antioxidant activity of both salts is an area that warrants further direct comparative investigation.
Anti-inflammatory Properties
Emerging research suggests that cinnamates may possess anti-inflammatory properties. Studies on various cinnamic acid derivatives have shown potential in modulating inflammatory pathways.[14][15][16][17][18] For instance, some cinnamates have been shown to suppress the expression of pro-inflammatory markers.[14][15] This is a promising area of research for the potential therapeutic application of both sodium and potassium cinnamate in inflammatory conditions. However, direct comparative studies are needed to elucidate any significant differences in their anti-inflammatory potency.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key experimental assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of antimicrobial agents.[19][20][21][22][23]
Step-by-Step Methodology:
-
Preparation of Materials: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium. Prepare stock solutions of sodium cinnamate and potassium cinnamate in a suitable solvent (e.g., sterile deionized water). Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
Inoculation: Add a standardized volume (e.g., 5 µL) of the bacterial inoculum to each well, except for the negative control wells.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Antioxidant Assay
This protocol describes the use of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to assess antioxidant activity.[24][25][26][27][28]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of sodium cinnamate, potassium cinnamate, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations. Add the DPPH solution to each well to initiate the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Applications and Future Directions
The choice between sodium and potassium cinnamate will largely depend on the specific application and desired formulation characteristics.
-
Food Industry: Potassium cinnamate, with its good solubility and demonstrated potent antimicrobial activity, is an excellent candidate as a natural preservative, potentially replacing synthetic options like sodium benzoate.[29]
-
Pharmaceuticals: The choice of salt can influence drug delivery and formulation stability. The lower hygroscopicity of potassium cinnamate may be advantageous in solid dosage forms, while the potentially higher thermal stability of sodium cinnamate could be beneficial in certain manufacturing processes.[11][12]
-
Cosmetics: Both salts are used as fragrance ingredients and preservatives.[1] The choice may be guided by compatibility with other formulation components and desired solubility characteristics.
Future research should focus on direct, head-to-head comparative studies of sodium and potassium cinnamate to quantify differences in their antimicrobial, antioxidant, and anti-inflammatory activities. Elucidating the structure-activity relationships related to the counter-ion will provide a more robust basis for selecting the optimal cinnamate salt for a given application.
Conclusion
Sodium and potassium cinnamate, while sharing the same active cinnamate anion, exhibit key differences in their physicochemical properties. Potassium cinnamate's higher water solubility and lower hygroscopicity make it an attractive option for aqueous formulations and applications where moisture sensitivity is a concern. Conversely, sodium cinnamate's enhanced thermal stability may be advantageous in specific processing conditions. The potent antimicrobial activity of potassium cinnamate has been well-documented, positioning it as a strong natural preservative. While sodium cinnamate is also effective, more quantitative comparative data is needed. As research into the therapeutic potential of cinnamates continues, a thorough understanding of these subtle yet significant differences will be paramount for the development of innovative and effective products.
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 7, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 7, 2026, from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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potassium cinnamate, 16089-48-8. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved February 7, 2026, from [Link]
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Potassium Cinnamate. (n.d.). Alchemist Worldwide Ltd. Retrieved February 7, 2026, from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). Molecules, 26(20), 6299. [Link]
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Sodium cinnamate, CAS 538-42-1. (n.d.). BioFuran Materials. Retrieved February 7, 2026, from [Link]
-
potassium cinnamate. (n.d.). ChemBK. Retrieved February 7, 2026, from [Link]
-
Potassium Cinnamate. (n.d.). Henan Weichuang Bio-tech Co., LTD. Retrieved February 7, 2026, from [Link]
-
Murata, T., et al. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. In Vivo, 32(6), 1337-1346. [Link]
- Ravindran, B., et al. (2017). Synthesis and characterization of sodium cinnamate. International Journal of Chemical and Pharmaceutical Sciences, 8(3).
-
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (2018). In Vivo, 32(6), 1337-1346. [Link]
-
Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of compounds 6, 9, and 18. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis of sodium cinnamate. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]
-
Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. (2020). Antioxidants, 9(10), 950. [Link]
-
Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. (2020). Molecules, 25(20), 4786. [Link]
-
Minimum inhibitory concentration (MIC) of representative biocides and derivatives against E. coli, S. aureus and E. hirae[30]. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Potassium Cinnamate. (n.d.). China Potassium Cinnamate Manufacturers, Suppliers, Factory. Retrieved February 7, 2026, from [Link]
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Minimum inhibitory concentration (MIC) and Minimum fungicidal... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). Molecules, 23(12), 3329. [Link]
-
Minimum inhibitory concentration (MIC) [µg/mL] of cinnamic acid... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. (2018). Food & Function, 9(11), 5908-5918. [Link]
-
Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. [Link]
-
Synthesis and characterization of sodium cinnamate. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]
-
New Research on Natural Preservatives: Potassium Cinnamate Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study. (2025, August 14). Retrieved February 7, 2026, from [https://www. preservative-supplier.com/news/potassium-cinnamate-natural-preservative-research.html]([Link]. preservative-supplier.com/news/potassium-cinnamate-natural-preservative-research.html)
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Potassium cinnamate | C9H7KO2. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (2021). Molecules, 26(11), 3338. [Link]
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Sodium cinnamate | C9H7NaO2. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. (2021). Molecules, 26(11), 3338. [Link]
-
UV spectrum of potassium cinnamate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Sodium Cinnamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Sodium Cinnamate (CAS: 538-42-1)[1][2]. The focus is on the procedural, step-by-step guidance necessary for the safe implementation of personal protective equipment (PPE), underpinned by a clear understanding of the potential hazards. Our goal is to provide value beyond the product by fostering a deeply ingrained culture of safety in the laboratory.
Understanding the Hazards: Why PPE is Non-Negotiable
Sodium Cinnamate is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:
-
H315: Causes skin irritation [3].
-
H319: Causes serious eye irritation [3].
-
H335: May cause respiratory irritation [3].
The signal word for Sodium Cinnamate is "Warning"[3]. These classifications are the fundamental drivers for the PPE protocols outlined below. Direct contact with the skin or eyes can lead to irritation, and inhalation of the dust can irritate the respiratory system. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent exposure and ensure personal safety.
Core Protective Measures: Your Essential PPE Arsenal
Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. However, the use of appropriate PPE is mandatory to provide a direct barrier against exposure.
Eye and Face Protection
Given that Sodium Cinnamate causes serious eye irritation, robust eye protection is paramount[3].
-
Minimum Requirement: At all times when handling Sodium Cinnamate, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4]. Standard safety glasses with side shields do not provide an adequate seal against dust or splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when preparing solutions or during vigorous reactions) or when handling larger quantities, a face shield should be worn in addition to safety goggles[5][6]. This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To prevent skin irritation, appropriate gloves and protective clothing are required[3].
-
Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against Sodium Cinnamate[5]. It is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid contaminating your hands[7]. Always wash your hands thoroughly with soap and water after handling the chemical, even after wearing gloves[3][6].
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination[5].
-
Apparel: Wear long pants and closed-toe, closed-heel shoes to ensure no skin on the lower body or feet is exposed[5].
Respiratory Protection
Sodium Cinnamate dust may cause respiratory irritation[3]. Therefore, engineering controls and handling practices should be designed to minimize dust generation.
-
Primary Control: Always handle solid Sodium Cinnamate in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize the inhalation of dust[3][8].
-
When Respirators are Necessary: If engineering controls are not sufficient to keep airborne concentrations below permissible exposure limits, or if you experience any respiratory irritation, a NIOSH-approved respirator is required[5][9]. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training[5].
PPE Summary for Handling Sodium Cinnamate
| Task | Minimum Required PPE |
| Weighing Solid | Chemical safety goggles, nitrile gloves, lab coat. Perform in a ventilated enclosure. |
| Preparing Solutions | Chemical safety goggles, face shield, nitrile gloves, lab coat. |
| Running Reactions | Chemical safety goggles, face shield, nitrile gloves, lab coat. |
| Handling Spills | Chemical safety goggles, face shield, nitrile gloves, lab coat. Consider respiratory protection depending on the scale of the spill. |
Operational Plan: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step PPE Protocol
-
Inspect: Before starting any work, thoroughly inspect all PPE for damage such as cracks, tears, or holes.
-
Donning Sequence:
-
Put on your lab coat and ensure it is buttoned.
-
Put on your chemical safety goggles.
-
If required, put on your face shield.
-
Wash and dry your hands thoroughly.
-
Put on your nitrile gloves, ensuring they go over the cuffs of your lab coat.
-
-
Doffing Sequence (to prevent contamination):
-
Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).
-
Remove your face shield.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Safe Handling and Storage
-
Avoid contact with skin, eyes, and personal clothing[3].
-
Wash hands thoroughly after handling[3].
-
Avoid breathing in dust[3].
-
Ensure adequate ventilation at all times[3].
-
Store Sodium Cinnamate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[3][4].
Disposal Plan
-
All waste material, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of contents and containers to an approved waste disposal plant[3].
-
Do not allow the product to enter drains or waterways[3].
Emergency Response: When Exposure Occurs
In the event of an accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing[3]. Seek medical attention if irritation persists[3].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water[3][10]. If skin irritation occurs, seek medical advice[3].
-
Inhalation: Move the person to fresh air and keep them in a position that is comfortable for breathing[3][10]. If you feel unwell, call a poison center or doctor[3].
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to a person who is unconscious[10]. Call a doctor or poison control center immediately[10].
Always have the Safety Data Sheet (SDS) readily available to show to medical personnel[3].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Sodium Cinnamate.
Sources
- 1. Sodium cinnamate | CAS 538-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Sodium cinnamate | C9H7NaO2 | CID 5462638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. support.hpe.com [support.hpe.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
